1,2,3,4-Tetrahydronaphthalene-1,7-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILISPGQREIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 1,2,3,4-Tetrahydronaphthalene-1,7-Diamine Scaffold: A Privileged Core for CNS-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Conformationally Restricted Scaffolds
In the landscape of medicinal chemistry, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Conformationally restricted scaffolds have emerged as a powerful tool in this endeavor, offering a strategic approach to pre-organize key pharmacophoric features in a three-dimensional arrangement that is conducive to optimal target engagement. The 1,2,3,4-tetrahydronaphthalene ring system, a bioisostere of the endogenous neurotransmitter phenethylamine, represents a quintessential example of such a privileged scaffold. Its rigidified framework reduces the entropic penalty upon binding to a biological target, often leading to a significant enhancement in affinity and selectivity.
This technical guide delves into the medicinal chemistry of a particularly promising, yet underexplored, derivative: 1,2,3,4-tetrahydronaphthalene-1,7-diamine . The strategic placement of two amino groups at the C1 and C7 positions opens up a rich design space for the development of novel therapeutics, particularly for complex targets within the central nervous system (CNS). The C1 amine provides a handle for introducing substituents that can probe deep into a receptor's binding pocket, while the C7 amine on the aromatic ring allows for modulation of electronic properties and the introduction of additional interaction points. This guide will provide a comprehensive overview of the synthesis, potential therapeutic applications, and key structure-activity relationships (SAR) of this versatile scaffold.
Synthetic Strategies: Accessing the 1,7-Diamine Core
The synthesis of 1,2,3,4-tetrahydronaphthalene-1,7-diamine is a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic route commences with the commercially available 1-tetralone.
Diagram: Synthetic Pathway to 1,2,3,4-Tetrahydronaphthalene-1,7-Diamine
Caption: Proposed synthetic route to the 1,2,3,4-tetrahydronaphthalene-1,7-diamine scaffold.
Experimental Protocol: Synthesis of 7-Nitro-1-tetralone[1][2][3]
This protocol describes the regioselective nitration of 1-tetralone to yield the key intermediate, 7-nitro-1-tetralone.
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃) or Fuming Nitric Acid (fHNO₃)
-
Ice
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Cool concentrated sulfuric acid (e.g., 60 mL) to 0°C in an ice bath within a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 1-tetralone (e.g., 8 g, 54.7 mmol) to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by dissolving potassium nitrate (e.g., 6 g, 59.3 mmol) in a minimal amount of concentrated sulfuric acid (e.g., 18 mL).
-
Add the nitrating mixture dropwise to the 1-tetralone solution using a dropping funnel, ensuring the reaction temperature does not exceed 15°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 15°C.
-
Quench the reaction by carefully pouring the mixture over a large volume of crushed ice.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 7-nitro-1-tetralone as a pale-yellow solid.
Experimental Protocol: Reduction of 7-Nitro-1-tetralone to 7-Amino-1-tetralone[4][5]
This protocol details the reduction of the nitro group to an amine.
Materials:
-
7-Nitro-1-tetralone
-
Platinum oxide (PtO₂) or Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl)
-
Ethyl acetate or Ethanol
-
Hydrogenation apparatus or round-bottom flask with reflux condenser
-
Diatomaceous earth (e.g., Celite®)
Procedure (Catalytic Hydrogenation):
-
In a hydrogenation bottle, combine 7-nitro-1-tetralone (e.g., 15.8 g), platinum oxide (e.g., 1.6 g), a catalytic amount of 0.1M aqueous ferric chloride (e.g., 1 mL), and ethyl acetate (e.g., 400 mL).
-
Pressurize the vessel with hydrogen gas (e.g., 3.5 bar) and agitate for approximately 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 7-amino-1-tetralone.
Experimental Protocol: Reductive Amination of 7-Amino-1-tetralone
The final step involves the conversion of the ketone functionality to an amine.
Materials:
-
7-Amino-1-tetralone
-
Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium cyanoborohydride (NaBH₃CN) or Ammonia (NH₃), Raney Nickel, and Hydrogen gas
-
Methanol or Ethanol
-
Appropriate reaction vessel for the chosen method
Procedure (using Hydroxylamine):
-
Dissolve 7-amino-1-tetralone in methanol.
-
Add hydroxylamine hydrochloride and stir the mixture.
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 1,2,3,4-tetrahydronaphthalene-1,7-diamine.
Advanced Synthetic Approaches: Enantioselective Synthesis of Diaminotetralins
For applications requiring stereochemically defined diamines, more sophisticated synthetic strategies are necessary. A notable advancement is the rhodium-catalyzed asymmetric ring-opening (ARO) of azabicyclic alkenes.[1][2][3] This methodology allows for the simultaneous and controlled installation of the diaminotetralin core, its regiochemistry, and both the relative and absolute stereochemistry.
Diagram: Rhodium-Catalyzed Asymmetric Ring-Opening
Caption: Enantioselective synthesis of diaminotetralins via Rh-catalyzed ARO.
This powerful technique provides access to chiral diaminotetralins in high yield and excellent enantioselectivity, making it an invaluable tool for constructing libraries of stereochemically pure compounds for medicinal chemistry campaigns.
Medicinal Chemistry Applications: Targeting the Central Nervous System
The aminotetralin scaffold is a cornerstone in the development of ligands for dopamine and serotonin receptors, which are implicated in a wide array of neurological and psychiatric disorders.
Dopamine Receptor Agonism: A Case Study of Rotigotine
A prominent example of a successful drug molecule featuring the aminotetralin core is Rotigotine (Neupro®).[4][5][6] Marketed as a transdermal patch for the treatment of Parkinson's disease and restless legs syndrome, Rotigotine is a non-ergoline dopamine agonist.[4][5][6] It exhibits high affinity for D₁, D₂, and D₃ dopamine receptors, with a particular preference for the D₃ subtype.[4]
The continuous delivery of Rotigotine via the transdermal patch ensures stable plasma concentrations, which is thought to contribute to its efficacy and tolerability.[7][8] The aminotetralin core of Rotigotine is crucial for its interaction with the dopamine receptors, mimicking the endogenous ligand dopamine.
Table: Pharmacological Profile of Rotigotine
| Receptor Subtype | Affinity (Ki, nM) | Functional Activity |
| Dopamine D₁ | ~100 | Full Agonist |
| Dopamine D₂ | ~10 | Full Agonist |
| Dopamine D₃ | ~1 | Full Agonist |
| Dopamine D₄ | ~10 | Partial Agonist |
| Dopamine D₅ | ~10 | Partial Agonist |
| Serotonin 5-HT₁ₐ | ~30 | Partial Agonist |
| α₂B-Adrenergic | ~80 | Antagonist |
Note: Affinity values are approximate and can vary depending on the assay conditions.
Serotonin Receptor Modulation
Derivatives of the 2-aminotetralin scaffold have also been extensively explored as ligands for various serotonin (5-HT) receptor subtypes.[9][10][11][12] The structural rigidity of the tetralin core allows for the fine-tuning of selectivity towards different 5-HT receptors. For instance, specific substitution patterns on the aromatic ring and the amino group can confer selectivity for 5-HT₁ₐ, 5-HT₂C, or 5-HT₇ receptors, among others.[10][11] The development of subtype-selective 5-HT receptor ligands is of great interest for the treatment of depression, anxiety, psychosis, and other CNS disorders.
The Promise of the 1,7-Diamine Substitution Pattern
The 1,2,3,4-tetrahydronaphthalene-1,7-diamine scaffold offers unique advantages for medicinal chemists. The presence of two distinct amino groups provides opportunities for:
-
Bivalent Ligand Design: The two amines can be functionalized to simultaneously interact with two different binding sites on a single receptor or to bridge two different receptors in a complex.
-
Vectorial Exploration of Binding Pockets: The C1 amine allows for the introduction of substituents that can explore the depth of a binding pocket, while the C7 amine can be used to anchor the molecule or interact with surface residues.
-
Modulation of Physicochemical Properties: The two amino groups can be derivatized to fine-tune solubility, lipophilicity, and metabolic stability.
This dual functionality makes the 1,7-diamine scaffold particularly attractive for targeting complex protein families such as kinases and for developing novel probes for chemical biology.
Future Directions and Conclusion
The 1,2,3,4-tetrahydronaphthalene-1,7-diamine scaffold represents a largely untapped resource in medicinal chemistry. While the broader aminotetralin class has a proven track record in CNS drug discovery, the specific 1,7-diamine substitution pattern holds immense potential for the development of next-generation therapeutics. Future research should focus on:
-
Development of Diverse Compound Libraries: Utilizing the synthetic routes outlined in this guide to generate a wide array of derivatives with diverse substituents at both the C1 and C7 amino groups.
-
Screening Against a Broad Range of Biological Targets: Evaluating these libraries against various CNS targets, including GPCRs, ion channels, and kinases, to identify novel biological activities.
-
Detailed Structure-Activity Relationship Studies: Elucidating the key structural features that govern potency and selectivity for identified targets.
References
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). ARC Journal of Chemical Science, 5(3), 1-10.
-
Rotigotine. (2024, January 29). In Wikipedia. Retrieved from [Link]
-
Patsnap Synapse. What is the mechanism of Rotigotine? (2024, July 17). Retrieved from [Link]
-
MedLink Neurology. Rotigotine. (n.d.). Retrieved from [Link]
- Elshoff, J. P., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(5), 487-501.
- Elshoff, J. P., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 75(5), 487-501.
- Lautens, M., Fagnou, K., & Zunic, V. (2002). An Expedient Enantioselective Route to Diaminotetralins: Application in the Preparation of Analgesic Compounds. Organic Letters, 4(20), 3465–3468.
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024, July 11). Royal Society of Chemistry. Retrieved from [Link]
- van Vliet, L. A., et al. (1996). Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 39(21), 4233-4239.
- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.
-
PrepChem.com. Synthesis of 7-amino-1-tetralone. (n.d.). Retrieved from [Link]
- Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. European Journal of Medicinal Chemistry, 17(5), 435-440.
- Synthesis and characterization of novel derivatives of 2-aminotetralins: Development of highly selective derivatives for the D3 receptor. (2000, December 1). Medicinal Chemistry Research, 10(4), 208-229.
-
Open Research Oklahoma. STUDIES ON THE SYNTHESIS AND THE CHEMISTRY OF 7,8-DIHYDR0-5(6_!!)-QUINOLINONE, 6-CETYLOXY- 1-TETRALONE AND 7-.AMINO-l-TETRALONE. (1976, March 24). Retrieved from [Link]
- Lautens, M., Fagnou, K., & Zunic, V. (2002). An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds. Organic letters, 4(20), 3465-3468.
- Canal, C. E., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 14(24), 4536-4552.
- Seeman, P., et al. (1985). Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists. European Journal of Pharmacology, 110(3), 325-333.
- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2012). Organic Letters, 14(5), 1354–1357.
- Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT>1A> and 5-HT>7> G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. (2020, February 1). Bioorganic & Medicinal Chemistry, 28(3), 115262.
-
Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. (2026, January 9). ResearchGate. Retrieved from [Link]
- Canal, C. E., et al. (2014). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. The Journal of pharmacology and experimental therapeutics, 349(2), 269-278.
- Degnan, A. P., & Meyers, A. I. (2000). Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction. The Journal of organic chemistry, 65(11), 3503-3512.
- Process for synthesis of amino-methyl tetralin derivatives. (2010). Google Patents.
- Canal, C. E., et al. (2014). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. The Journal of pharmacology and experimental therapeutics, 349(2), 269-278.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotigotine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 6. medlink.com [medlink.com]
- 7. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-amine Analogs and Related Aminotetralins
Abstract: The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted analog of phenylethylamine. This structural motif is central to numerous centrally-acting agents, particularly those targeting monoamine neurotransmitter systems. This guide provides a comprehensive technical overview of the biological activities associated with aminotetralin analogs, with a specific focus on the structural framework of 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine. By synthesizing data from extensively studied mono-amino analogs, we will explore the key pharmacological targets, delineate critical structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the chemical space of these potent neuromodulatory agents.
Introduction to the Aminotetralin Scaffold: A Cornerstone of Neuropharmacology
The tetralin ring system provides a semi-rigid framework that mimics the extended conformation of key monoamine neurotransmitters like dopamine and serotonin. This conformational constraint is crucial for achieving high-affinity and selective interactions with their respective G-protein coupled receptors (GPCRs). The inherent dopaminergic activity of 2-dialkylaminotetralins, for example, supports the hypothesis that an extended conformation of the phenylethylamine moiety is favorable for dopamine receptor agonist activity[1].
Derivatives of 1-aminotetralin and 2-aminotetralin form the basis of several marketed drugs and clinical candidates for treating a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder[2][3]. The parent structure, 1-amino-1,2,3,4-tetrahydronaphthalene (1-AT), is the foundational block for drugs like sertraline and dasotraline[3].
This guide specifically addresses the class of di-amino substituted tetralins, exemplified by the 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine core. While direct literature on this specific di-amino scaffold is sparse, its biological profile can be rationally extrapolated from the rich pharmacology of its mono-amino counterparts. The presence of a second amino group introduces a unique physicochemical profile, offering a potential vector for modulating solubility, receptor interaction, and metabolic stability, or for serving as a chemical handle for prodrug strategies[4].
Medicinal Chemistry and Synthetic Strategies
The synthesis of aminotetralin analogs typically commences from a corresponding tetralone precursor. A common and versatile method is reductive amination, which allows for the introduction of diverse primary and secondary amines.
Caption: General workflow for the synthesis of aminotetralins via reductive amination.
This strategy, starting from β-tetralone intermediates, has been successfully employed to generate series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds with various substituents on both the nitrogen and the aromatic ring[1][5]. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is critical for selectively reducing the imine intermediate without affecting the ketone of the starting material[5]. Further functionalization, such as hydroxylation or halogenation of the aromatic ring, is typically achieved by selecting appropriately substituted starting tetralones.
Pharmacological Profiling: Key Targets and Mechanisms of Action
Aminotetralin analogs are renowned for their interaction with dopamine and serotonin receptor systems.
Dopamine Receptors (D1-like and D2-like)
Dopamine receptors are broadly classified into two families: D1-like (D1, D5), which are coupled to Gαs and stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), and D2-like (D2, D3, D4), which are coupled to Gαi/o and inhibit adenylyl cyclase, thereby decreasing cAMP levels[6].
Many aminotetralin derivatives are potent D2 receptor agonists. For instance, 7-hydroxy-2-aminotetralin (7-OH-AT) is a highly active inhibitor of acetylcholine release in striatal slices, a functional model for D2 receptor activity[7]. The potency of these compounds often correlates well with their binding affinity for the [3H]spiroperidol binding site, confirming that this site represents the active state of the D2 receptor[7].
Caption: Summary of key structure-activity relationships for aminotetralin analogs.
Key Experimental Protocols for Evaluation
To characterize the biological activity of novel aminotetralin analogs, a tiered approach involving binding and functional assays is essential.
Protocol: Radioligand Competition Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then converted to the inhibition constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue (a region rich in D2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (typically a 10-point serial dilution).
-
Radioligand (e.g., [3H]spiperone at a final concentration near its Kd).
-
Membrane preparation (e.g., 50-100 µg protein per well).
-
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Therapeutic Potential and Future Directions
The established pharmacology of aminotetralin analogs points to their significant potential in treating CNS disorders.
-
Parkinson's Disease: Potent and selective D2/D3 receptor agonists can provide symptomatic relief by replacing the function of degenerated dopaminergic neurons.
-
Schizophrenia & Psychosis: D2 receptor antagonists or partial agonists are the mainstay of antipsychotic therapy.
-
Depression & Anxiety: Compounds targeting 5-HT receptors (e.g., 5-HT7) or monoamine transporters offer avenues for developing novel antidepressants and anxiolytics.
The 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine scaffold represents an intriguing, underexplored area. The introduction of the C7-amino group raises several key questions for future research:
-
Receptor Selectivity: How does the C7-amine, a potential hydrogen bond donor/acceptor, alter the binding profile across the dopamine and serotonin receptor families? Could it introduce affinity for other targets?
-
Pharmacokinetics: The second amino group will increase the polarity of the molecule. This will likely impact its ability to cross the blood-brain barrier but could also be exploited to reduce off-target peripheral effects or to create a handle for brain-penetrant prodrugs.
-
Polypharmacology: Could this scaffold be used to design dual-target ligands, for example, a compound with combined D2 and 5-HT7 activity, which could offer a synergistic therapeutic effect for complex disorders like schizophrenia?
Conclusion
The aminotetralin framework is a remarkably versatile and pharmacologically rich scaffold. A deep understanding of its structure-activity relationships—particularly the influence of aromatic substitution, N-alkylation, and stereochemistry—is paramount for the rational design of novel CNS agents. While the biological profile of 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine analogs has yet to be fully elucidated, the extensive knowledge base from related mono-amino compounds provides a robust foundation for predicting their activities and guiding future drug discovery efforts. The unique di-amino substitution pattern offers exciting opportunities for developing next-generation therapeutics with potentially novel pharmacological profiles and improved physicochemical properties.
References
-
Hacksell, U., Johansson, A. M., Arvidsson, L. E., Nilsson, J. L., & Svensson, U. (1987). Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences. Journal of Medicinal Chemistry. [Link]
-
Helm, G., Grol, C. J., & Stoof, J. C. (1988). Further characterization of structural requirements for agonists at the striatal dopamine D2 receptor and a comparison with those at the striatal dopamine D1 receptor. Studies with a series of monohydroxyaminotetralins on acetylcholine release from rat striatum. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]
-
Wakeling, A. E., & Bowler, J. (1987). Steroidal Pure Antioestrogens. Journal of Endocrinology. [Link]
-
Ernst, L. A., Carlson, K. E., & Katzenellenbogen, J. A. (1993). synthesis and biological evaluation of a 7 alpha-pentyl-substituted BODIPY fluorescent conjugate and a fluorine-18-labeled 7 alpha-pentylestradiol analog. Steroids. [Link]
-
Faucher, A. M., Nédélec, A., & Poirier, D. (2003). Synthesis, characterization and biological evaluation of 7 alpha-perfluoroalkylestradiol derivatives. Steroids. [Link]
-
Al-Hourani, B. J., Al-Bawab, A. Q., Al-Ameer, H. J., Al-Qudah, M. A., & Afaneh, I. A. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Vellky, J. E., Johnson, M. D., & Katzenellenbogen, B. S. (2012). Structurally similar estradiol analogs uniquely alter the regulation of intracellular signaling pathways. Steroids. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2004). Structure−Affinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents. Journal of Medicinal Chemistry. [Link]
-
BindingDB. (n.d.). BindingDB BDBM23973 3-amino-1,2,3,4-tetrahydronaphthalen-2-one hydrochloride. BindingDB. [Link]
-
Noshita, T., Abe, N., & Uno, Y. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cugnon de Sévricourt, M., & Robba, M. (1997). SYNTHESIS OF 7-AMINO-4,5,6,7-TETRAHYDROTHIENO-[3,4-c]PYRID-4-ONES. HETEROCYCLES. [Link]
-
PubChemLite. (n.d.). 7-amino-1,2,3,4-tetrahydronaphthalen-1-one. PubChemLite. [Link]
-
Dantchev, D. K., & Ivanov, I. C. (1974). [Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene. I. Synthesis of some N-substituted trans-2-amino-3-hydroxy-1,2,3,4-tetrahydronaphthalenes (author's transl)]. Archiv der Pharmazie. [Link]
-
Kassiou, M. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry. [Link]
-
Dimmock, J. R., & Puthucode, R. N. (2010). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. ChemInform. [Link]
-
Dolzhenko, A. V. (2017). A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a]t[1][8][9]riazine-8-carbonitriles. Molecules. [Link]
-
Bakshi, R. K., Hong, Q., & Olson, J. T. (2005). 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Merluzzi, V. J., & Labrie, F. (1989). Synthesis and biological activity of new halo-steroidal antiestrogens. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). 1-Aminotetralin. Wikipedia. [Link]
-
Volk, F. J., & Burger, K. (1999). A short enantiospecific synthesis of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). The Journal of Organic Chemistry. [Link]
-
Berhe, T. (2016). Dopamine: Receptors, Functions, Synthesis, Pathways, Locations and Mental Disorders: Review of Literatures. Journal of Mental Disorders and Treatment. [Link]
-
Heal, D. J., & Smith, S. L. (2022). The trace amine-associated receptor 1 agonists – non- dopaminergic antipsychotics or covert modulators of D2. Journal of Psychopharmacology. [Link]
-
Li, Y., Wei, Y., & Zhang, Y. (2023). Discovery and Mechanism of Novel 7-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria. Molecules. [Link]
-
Vale, N., & Guedes, R. C. (2015). Amino Acids in the Development of Prodrugs. Molecules. [Link]
-
Pharmaffiliates. (n.d.). 7-Amino-3,4-dihydronaphthalen-1(2H)-one. Pharmaffiliates. [Link]
-
Johnson, T. A. (2024). Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Aminotetralin - Wikipedia [en.wikipedia.org]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Further characterization of structural requirements for agonists at the striatal dopamine D2 receptor and a comparison with those at the striatal dopamine D1 receptor. Studies with a series of monohydroxyaminotetralins on acetylcholine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A synthesis of 7 alpha-substituted estradiols: synthesis and biological evaluation of a 7 alpha-pentyl-substituted BODIPY fluorescent conjugate and a fluorine-18-labeled 7 alpha-pentylestradiol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 1,7-Substituted Tetrahydronaphthalene Scaffolds in Modern Drug Discovery: A Technical Guide
Foreword: The Tetralin Core - A Privileged Scaffold in Medicinal Chemistry
The tetrahydronaphthalene, or tetralin, nucleus is a bicyclic aromatic hydrocarbon that has consistently proven to be a valuable scaffold in the design of novel therapeutic agents. Its conformational rigidity, combined with the ability to present substituents in a well-defined three-dimensional orientation, makes it an attractive starting point for engaging with biological targets. The fusion of a saturated cyclohexane ring to a benzene ring provides a unique blend of lipophilicity and aromaticity, crucial for traversing cellular membranes and participating in key binding interactions such as π-stacking.
This guide focuses specifically on the strategic importance and practical synthesis of 1,7-disubstituted tetrahydronaphthalene building blocks . This particular substitution pattern offers a compelling vector for modulating pharmacological activity, allowing for the independent optimization of interactions at two distal points on the scaffold. The C1 substituent often plays a crucial role in establishing key binding interactions within a receptor pocket, while the C7 substituent can be leveraged to fine-tune physicochemical properties, modulate metabolism, and explore secondary binding sites.
This document will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis and application of these critical building blocks, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that drive their successful implementation in drug discovery programs.
Part 1: Strategic Synthesis of 1,7-Disubstituted Tetralin Cores
The regioselective synthesis of 1,7-disubstituted tetralins is a non-trivial synthetic challenge that requires careful planning and execution. The choice of starting materials and the sequence of reactions are paramount to achieving the desired substitution pattern with high efficiency and control. This section will detail several robust synthetic strategies, providing both the conceptual framework and practical experimental protocols.
The Friedel-Crafts Acylation Approach: Building from the Benzene Ring Up
A foundational strategy for constructing the tetralin core with a C7 substituent already in place is through the intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid. This approach is particularly advantageous when the desired C7 substituent is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.
The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, is essential to generate the acylium ion intermediate required for the intramolecular cyclization. The choice of solvent is also critical; often, the reaction is run neat in PPA or in a non-coordinating solvent like nitrobenzene for higher boiling points. The regioselectivity of the cyclization is directed by the electronic nature of the substituent on the starting phenylacetic acid. For a para-substituted phenylacetic acid, acylation will occur at the ortho position to the alkyl chain, leading to the desired 7-substituted-1-tetralone.
Materials:
-
4-(4-Methoxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, place 4-(4-methoxyphenyl)butanoic acid (1.0 eq).
-
Add polyphosphoric acid (10-20 wt eq) to the flask.
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 7-methoxy-1-tetralone.
The Diels-Alder Cycloaddition Strategy: A Convergent Approach
For more complex substitution patterns or when the Friedel-Crafts approach is not feasible, a Diels-Alder reaction provides a powerful and convergent alternative. This strategy involves the [4+2] cycloaddition of a substituted diene with a suitable dienophile to construct the six-membered ring of the tetralin system.
The success of the Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile. Typically, an electron-rich diene is reacted with an electron-poor dienophile to achieve high yields and regioselectivity. The in situ generation of a reactive diene, such as an ortho-xylylene, from a stable precursor can be a particularly effective tactic.[1] This can be triggered by a "nitrogen deletion" reaction from an isoindoline precursor.[1][2]
Caption: Workflow for the synthesis of substituted tetralins via a nitrogen deletion/Diels-Alder cascade reaction.
Modifying the Core: Introduction of the C1 Substituent
Once the 7-substituted-1-tetralone is in hand, the C1 substituent can be introduced through a variety of standard organic transformations. The choice of reaction will depend on the desired functionality at C1.
For the introduction of alkyl or aryl groups at the C1 position, the addition of a Grignard or organolithium reagent to the C1 ketone is a highly effective method. This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to yield the tertiary alcohol.
Materials:
-
7-Methoxy-1-tetralone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 7-methoxy-1-tetralone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
For the synthesis of 1-aminotetralin derivatives, reductive amination of the 7-substituted-1-tetralone is the method of choice. This reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice for reductive aminations. They are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the protonated imine intermediate. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate imine formation and protonation.
Part 2: 1,7-Substituted Tetralins in Drug Discovery - Case Studies
The versatility of the 1,7-substituted tetrahydronaphthalene scaffold is best illustrated through its successful application in various drug discovery programs. This section will explore a few key examples, highlighting how the substitution pattern contributes to the desired pharmacological profile.
Dopamine Receptor Agonists for Parkinson's Disease
Derivatives of 2-amino-7-hydroxytetralin have been extensively investigated as dopamine D₂ receptor agonists for the treatment of Parkinson's disease. The 7-hydroxyl group is a key pharmacophoric feature, mimicking the catechol moiety of dopamine and forming a crucial hydrogen bond interaction with a serine residue in the D₂ receptor binding pocket. The substituent at the 1-position (or in this case, the amino group at C2 which is spatially analogous) can be varied to modulate potency and selectivity.
| Compound | D₂ Receptor Affinity (Ki, nM) | Functional Activity | Reference |
| 7-OH-DPAT | 1.5 | Full Agonist | [3] |
| (+)-10 (1S,2R)-7-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin | 10.5 | Partial Agonist | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The (R)-enantiomer of 7-OH-DPAT is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the receptor interaction.
-
Introduction of a methyl group at the C1 position, as in compound (+)-10, leads to a decrease in potency, suggesting that this space is sterically constrained within the receptor binding site.[3]
-
The N,N-dipropyl substitution on the amino group is generally optimal for D₂ receptor agonism in this series.
Serotonin Receptor Modulators for CNS Disorders
The 1,7-substituted tetralin scaffold has also been employed in the development of ligands for serotonin (5-HT) receptors, which are implicated in a range of central nervous system disorders, including depression and anxiety. For instance, derivatives of 2-aminotetralin have been explored as 5-HT₁A receptor ligands.[4][5]
Caption: Conceptual diagram of a 1,7-substituted tetralin interacting with a serotonin receptor.
Part 3: Future Perspectives and Conclusion
The 1,7-substituted tetrahydronaphthalene core continues to be a highly relevant and strategically important building block in contemporary drug discovery. Its conformational pre-organization and the ability to project substituents into distinct regions of space provide a powerful platform for the design of potent and selective ligands for a wide array of biological targets.
Future advancements in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access a wider diversity of 1,7-disubstituted analogs. The integration of computational modeling and structure-based drug design will further enable the rational design of next-generation therapeutics based on this privileged scaffold. The continued exploration of the chemical space around the 1,7-disubstituted tetralin nucleus holds significant promise for the discovery of new medicines to address unmet medical needs.
References
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. Journal of Organic Chemistry. [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. [Link]
-
A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]
-
C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors. Journal of Medicinal Chemistry. [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc. [Link]
-
Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior. [Link]
-
Tetralin – Knowledge and References. Taylor & Francis. [Link]
-
2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry. [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal. [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. [Link]
-
Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C1- and C3-methyl-substituted derivatives of 7-hydroxy-2-(di-n-propylamino)tetralin: activities at central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isomeric Distinction and Application of 1,7-Diaminotetralin and 1,2-Diaminotetralin
This guide provides a comprehensive technical analysis of two key positional isomers of diaminotetralin: 1,7-diaminotetralin and 1,2-diaminotetralin. For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how the simple transposition of an amino group on the tetralin scaffold profoundly impacts stereochemistry, reactivity, pharmacological activity, and synthetic accessibility is critical for rational drug design and development.
Structural and Stereochemical Disparities
The foundational difference between 1,7-diaminotetralin and 1,2-diaminotetralin lies in the substitution pattern of the two amino groups on the 1,2,3,4-tetrahydronaphthalene core. This seemingly minor structural alteration introduces significant stereochemical and conformational complexities, particularly in the case of the 1,2-isomer.
-
1,7-Diaminotetralin : In this isomer, one amino group is attached to the benzylic position (C1) of the saturated ring, while the second is positioned on the aromatic ring at C7. The C1 position is a chiral center, meaning this molecule can exist as (R)- and (S)-enantiomers.
-
1,2-Diaminotetralin : Here, both amino groups are located on the saturated portion of the tetralin ring at adjacent positions (C1 and C2). This vicinal diamine arrangement creates two chiral centers (C1 and C2), leading to the potential for multiple stereoisomers (diastereomers and enantiomers).
The spatial relationship of the two amino groups is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets.
Caption: Chemical structures of 1,7-diaminotetralin and 1,2-diaminotetralin.
Comparative Physicochemical and Spectroscopic Properties
| Property | 1,7-Diaminotetralin (Predicted) | 1,2-Diaminotetralin (Predicted) | Rationale for Difference |
| Molar Mass | 162.23 g/mol | 162.23 g/mol | Isomers have the same molecular formula (C₁₀H₁₄N₂). |
| Polarity | Moderately Polar | More Polar | The proximity of two amino groups in the 1,2-isomer can lead to a larger dipole moment and increased potential for hydrogen bonding compared to the more separated groups in the 1,7-isomer. |
| Basicity (pKa) | Two distinct pKa values. The aromatic amine (C7) will be significantly less basic than the benzylic amine (C1). | Two similar, but distinct, pKa values for the aliphatic amines. Inductive effects and potential hydrogen bonding will influence their basicity. | The electronic environment of the nitrogen atoms is different. The C7-NH₂ lone pair can delocalize into the aromatic ring, reducing its basicity. The C1 and C2 amines are both aliphatic. |
| Solubility | Likely soluble in organic solvents and aqueous acid. | Expected to have higher water solubility due to increased polarity and hydrogen bonding capacity. | Increased polarity generally correlates with higher solubility in polar solvents like water. |
| ¹H NMR | Complex aromatic region with distinct signals for protons near the C7-amino group. A characteristic signal for the C1 proton. | A simpler aromatic region (a single ABCD system). Complex signals for the C1, C2, and adjacent methylene protons in the saturated ring. | The asymmetry introduced by the C7-amino group in the 1,7-isomer affects all aromatic protons. In the 1,2-isomer, the aromatic ring is less complex. |
| ¹³C NMR | Two distinct signals for carbons bearing amino groups (one aromatic, one aliphatic). | Two distinct signals for carbons bearing amino groups, both in the aliphatic region. | The chemical shift of the carbon atom is highly dependent on its hybridization (sp² vs. sp³) and the electronegativity of attached groups. |
Synthesis Strategies: Divergent Pathways
The synthetic routes to 1,7- and 1,2-diaminotetralin are fundamentally different, reflecting the positions of the target amino groups.
Synthesis of 1,7-Diaminotetralin
A common strategy for accessing the 1,7-isomer involves the dinitration of naphthalene, followed by selective reduction.
-
Dinitration of Naphthalene : Naphthalene is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to yield a mixture of dinitronaphthalene isomers, including 1,7-dinitronaphthalene.[3]
-
Separation : The desired 1,7-dinitronaphthalene isomer is separated from the mixture, often through crystallization or chromatography.
-
Reduction : The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
Caption: Synthetic workflow for 1,7-diaminotetralin.
Synthesis of 1,2-Diaminotetralin
The synthesis of vicinal diamines like 1,2-diaminotetralin often proceeds through intermediates that allow for the introduction of two adjacent nitrogen functionalities. One plausible route involves the derivatization of β-tetralone.
-
Formation of an Oxime or Hydrazone : β-tetralone can be reacted with hydroxylamine or a hydrazine derivative to form the corresponding oxime or hydrazone.
-
Reduction/Amination : The resulting intermediate can then undergo reduction and amination. For instance, a reductive amination protocol could be employed. Alternatively, methods for the vicinal diamination of alkenes, though more complex, could be adapted.[5] A series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds have been synthesized from β-tetralone intermediates.[6]
An expedient enantioselective route to diaminotetralins has been developed using a rhodium-catalyzed asymmetric ring-opening protocol on azabicyclic alkenes, which establishes the tetralin core, regiochemistry, and stereochemistry in a single step.[7]
Caption: A potential synthetic workflow for 1,2-diaminotetralin.
Pharmacological Significance and Applications in Drug Design
The tetralin scaffold is a privileged structure in medicinal chemistry, and the positioning of amino groups is a key determinant of pharmacological activity.[1] Derivatives of aminotetralin have shown a wide range of biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[8][9]
1,2-Diaminotetralin and its Derivatives: Dopaminergic Activity
The 2-aminotetralin substructure is particularly renowned for its interaction with dopamine receptors.[6] Many potent and selective dopamine receptor agonists and antagonists contain this motif.
-
Dopamine Receptor Agonism : Derivatives of 2-aminotetralin, such as 7-OH-DPAT, are well-known, potent agonists at D2 and D3 dopamine receptors.[10] The spatial arrangement of the amino group and the aromatic ring in a constrained conformation mimics the neurotransmitter dopamine.
-
Mechanism of Action : These agonists are thought to bind to dopamine receptors, particularly in the central nervous system, initiating signaling cascades that modulate neuronal activity. This has implications for treating conditions like Parkinson's disease and Restless Legs Syndrome.
-
Vicinal Diamine Influence : The presence of a second amino group at the C1 position in 1,2-diaminotetralin would be expected to significantly alter its binding profile. This second polar group could form additional hydrogen bonds within the receptor binding pocket or, conversely, introduce steric hindrance or an unfavorable electrostatic interaction, potentially shifting its selectivity or efficacy.
Caption: Simplified signaling pathway for a 2-aminotetralin (2-AT) dopamine agonist.
1,7-Diaminotetralin: A Less Explored Isomer with Potential
The pharmacological profile of 1,7-diaminotetralin is less characterized in the public domain. However, based on its structure, we can hypothesize potential applications:
-
Serotonergic or Adrenergic Activity : The 1-aminotetralin scaffold is found in compounds with activity at serotonin and norepinephrine transporters (e.g., sertraline, though it is not a diamino derivative).[1] The addition of a C7-amino group could modulate this activity or introduce affinity for other monoamine receptors.
-
Novel Scaffolds for CNS Targets : The distinct three-dimensional arrangement of the two amino groups in the 1,7-isomer presents a unique pharmacophore that could be exploited to design ligands for a variety of G-protein coupled receptors (GPCRs) or ion channels where two distinct hydrogen bonding interactions are required at a specific distance.
-
Antibacterial Agents : Diamine-containing molecules are being investigated as potential new antibiotics.[11] The diaminotetralin scaffold could serve as a novel starting point for inhibitors of bacterial enzymes.
Conclusion: Isomeric Choice as a Strategic Tool in Drug Discovery
The comparison of 1,7-diaminotetralin and 1,2-diaminotetralin serves as a powerful illustration of a core principle in medicinal chemistry: positional isomerism is a critical variable that dictates a molecule's properties and biological function.
-
1,2-Diaminotetralin offers a rigidified vicinal diamine scaffold with significant stereochemical complexity. Its derivatives are promising candidates for modulating targets that recognize aliphatic amines in a specific 3D orientation, such as the dopamine receptor family.
-
1,7-Diaminotetralin presents a different geometric and electronic profile, with one aliphatic and one aromatic amine. This scaffold is less explored but holds potential for developing novel ligands for CNS targets or other therapeutic areas where this unique pharmacophoric arrangement can be leveraged.
For drug development professionals, the choice between these isomers is not arbitrary. It is a strategic decision based on the target biology, desired physicochemical properties, and synthetic feasibility. A thorough understanding of their intrinsic differences is paramount to unlocking their full potential in the creation of novel therapeutics.
References
-
Lautens, M., Fagnou, K., & Zunic, V. (2002). An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds. Organic letters, 4(20), 3465–3468. [Link]
-
Wikipedia. (n.d.). 1-Aminotetralin. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-aminotetralin. In PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminotetralin. In Wikipedia. Retrieved from [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362–367. [Link]
-
American Chemical Society. (n.d.). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bauer, J., Benz, M., Klapötke, T. M., & Stierstorfer, J. (2022). Chemistry of 2,5-diaminotetrazole. Dalton transactions (Cambridge, England : 2003), 51(31), 11806–11813. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
- Neumeyer, J. L., et al. (2000). Synthesis and characterization of novel derivatives of 2-aminotetralins: Development of highly selective derivatives for the D3 receptor. Medicinal Chemistry Research, 10(4), 208-229.
-
Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Retrieved from [Link]
-
Mohammad, T. S. H., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 545. [Link]
-
ResearchGate. (n.d.). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]
-
YouTube. (2020, February 25). Diazotetrazole Synthesis. Retrieved from [Link]
-
Bauer, J., Benz, M., Klapötke, T. M., & Stierstorfer, J. (2022). Chemistry of 2,5-diaminotetrazole. Dalton Transactions, 51(31), 11806-11813. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,7-Dinitronaphthalene. In PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 3. 1,7-Dinitronaphthalene | C10H6N2O4 | CID 90619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermodynamic Stability of Tetralin Diamine Salts versus the Free Base
This guide provides a comprehensive analysis of the thermodynamic stability of tetralin diamine salts in comparison to its free base form. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between solid-state properties and the developability of active pharmaceutical ingredients (APIs).
Executive Summary
Salt formation is a cornerstone of pharmaceutical development, with approximately 50% of all drugs on the market administered as salts.[1][2] This strategy is employed to enhance suboptimal physicochemical and biopharmaceutical properties of an API, such as solubility, stability, and manufacturability.[2][3] For a weakly basic molecule like tetralin diamine, understanding the thermodynamic landscape of its free base versus various salt forms is paramount for selecting a development candidate with optimal characteristics. This guide will delve into the theoretical underpinnings of salt stability, present field-proven experimental protocols for characterization, and offer insights into the causal relationships between molecular structure and macroscopic properties.
The Rationale for Salt Formation: A Thermodynamic Perspective
The conversion of a free base to a salt is an acid-base reaction. The stability and success of this transformation are governed by the relative strengths of the acid and base, quantified by their pKa values.[2] A widely accepted guideline is that for a stable salt to form, the pKa of the basic API should be at least two to three pH units higher than the pKa of the acidic counterion.[3][4] This difference ensures that proton transfer is energetically favorable, leading to the formation of a stable ionic crystal lattice.[2][4]
The thermodynamic stability of a salt is intrinsically linked to its Gibbs free energy of formation. A more stable salt will have a more negative Gibbs free energy, indicating a thermodynamically favorable state compared to the free base and acid in their unreacted forms. This stability translates to tangible benefits in a pharmaceutical context, including improved chemical stability and potentially a higher melting point, which can be advantageous for manufacturing processes.[3]
Characterizing the Tetralin Diamine Free Base
Before evaluating salt forms, a thorough characterization of the tetralin diamine free base is essential to establish a baseline. Key properties to investigate include:
-
Solubility: The intrinsic solubility of the free base in various solvents and pH conditions is a critical parameter. Generally, the free base form of an amine is less soluble in aqueous media compared to its salt form.[5]
-
Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and any polymorphic transitions of the free base.[6][7]
-
Hygroscopicity: The tendency of the free base to absorb moisture from the atmosphere is a crucial stability indicator.[] High hygroscopicity can lead to physical and chemical instability.[][9]
Comparative Analysis of Tetralin Diamine Salts
The selection of a suitable counterion is a critical step in optimizing the properties of the API.[3] For a diamine like tetralin diamine, common counterions include hydrochloride (HCl) and tosylate. The choice of counterion can significantly impact the resulting salt's properties.[3]
Thermodynamic Stability Assessment
The relative thermodynamic stability of the free base and its salts can be experimentally determined and compared. A higher melting point, as determined by DSC, often correlates with greater crystal lattice energy and, consequently, higher thermodynamic stability.[10] TGA can provide information on the thermal decomposition profile, with a more stable compound exhibiting a higher onset temperature of decomposition.[6][7]
The Influence of the Counterion
-
Hydrochloride Salts: Chloride is the most frequently used anion for forming pharmaceutical salts.[11] HCl salts are often highly crystalline and can exhibit improved solubility compared to the free base. However, they can also be more hygroscopic.[12]
-
Tosylate Salts: Tosylate, an organic sulfonate, is another common counterion. Tosylate salts can sometimes offer a good balance of solubility and reduced hygroscopicity compared to hydrochloride salts.
The interplay between the API and the counterion dictates the crystal packing and, therefore, the overall stability of the salt.[10]
Experimental Protocols for Stability Assessment
A robust experimental plan is crucial for a comprehensive understanding of the thermodynamic stability of tetralin diamine and its salts. The following are key, self-validating experimental protocols.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and detect any polymorphic transitions.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature.
-
Protocol:
-
Place 5-10 mg of the sample onto the TGA balance pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates decomposition.
-
Hygroscopicity Assessment
-
Objective: To evaluate the moisture uptake of the material under controlled humidity conditions.[]
-
Protocol (Gravimetric Sorption Analysis):
-
Place a pre-weighed sample in a controlled humidity chamber.
-
Expose the sample to a series of increasing relative humidity (RH) levels (e.g., from 10% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).
-
Allow the sample to equilibrate at each RH step and record the weight change.
-
Plot the percentage weight gain against the relative humidity to generate a sorption isotherm.
-
Data Presentation and Interpretation
For ease of comparison, the quantitative data should be summarized in a structured table.
| Property | Tetralin Diamine Free Base | Tetralin Diamine HCl Salt | Tetralin Diamine Tosylate Salt |
| Melting Point (°C) | e.g., 85 | e.g., 250 | e.g., 220 |
| Decomposition Onset (°C) | e.g., 180 | e.g., 260 | e.g., 240 |
| Hygroscopicity (Weight gain at 80% RH) | e.g., < 0.2% | e.g., 2.5% | e.g., 1.0% |
Interpretation: In this hypothetical example, both salt forms exhibit significantly higher melting points and decomposition temperatures compared to the free base, indicating greater thermodynamic stability. The HCl salt shows higher hygroscopicity than the tosylate salt, which could be a critical factor in formulation development.
Visualization of Key Concepts
Diagrams are essential for illustrating complex relationships and workflows.
Caption: Thermodynamic equilibrium between the free base and its salt form.
Caption: Experimental workflow for thermodynamic stability assessment.
Conclusion and Recommendations
The conversion of tetralin diamine to a salt form can significantly enhance its thermodynamic stability. The choice of the counterion is a critical decision that influences not only the thermal properties but also the hygroscopicity of the resulting salt. A comprehensive experimental evaluation using techniques such as DSC, TGA, and hygroscopicity analysis is essential for selecting the optimal salt form for further drug development. The insights gained from these studies provide a solid foundation for formulation design and ensure the long-term stability and performance of the final drug product.
References
-
Bauer, J. F. (2009). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 52(23), 7014-7024. [Link]
-
Kumar, L., & Singh, S. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Pharmaceutical Sciences. [Link]
-
Babu, R. J., & Singh, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 10(3), 113. [Link]
-
Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(11), 3186-3200. [Link]
-
Pudipeddi, M., & Serajuddin, A. T. M. (2026). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Babu, R. J., & Singh, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 10(3), 113. [Link]
-
Sun, C. C. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Pharmaceutical Online. [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. [Link]
-
CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved February 15, 2026, from [Link]
-
Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. [Link]
-
Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What’s in a Name? Crystal Growth & Design, 12(5), 2233-2236. [Link]
-
Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
-
Mukati, S., Khan, S., Gupta, R., & Vengurlekar, S. (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. [Link]
-
FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]
-
Biocompare. (n.d.). Hygroscopicity Testing from BOC Sciences. Retrieved February 15, 2026, from [Link]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. [Link]
-
Loidl, G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry, 64(3), 135-139. [Link]
-
LibreTexts Chemistry. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Belyaeva, O., & Turoverov, K. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. [Link]
-
Wikipedia. (n.d.). Amine. Retrieved February 15, 2026, from [Link]
-
Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. [Link]
-
Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 73, 441–457. [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. [Link]
-
University of Wisconsin-Madison. (n.d.). CHAPTER 21: AMINES. [Link]
-
Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]
-
Central University of Technology, Mizoram. (n.d.). Amines. [Link]
-
AZoM. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]
-
Singh, D., & Singh, M. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 101-106. [Link]
-
PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
ResearchGate. (2025, August 9). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. [Link]
-
Brittain, H. G. (2026, February 5). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Link]
-
Wikipedia. (n.d.). Tetralin. Retrieved February 15, 2026, from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
ResearchGate. (n.d.). DSC and TGA curves of 1:1 and 2:1_MH salt pairs. [Link]
-
Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. [Link]
- Google Patents. (n.d.).
-
British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]
-
MDPI. (2020, November 23). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. [Link]
-
ACS Publications. (n.d.). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. [Link]
Sources
- 1. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. azom.com [azom.com]
- 9. alfachemic.com [alfachemic.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. mdpi.com [mdpi.com]
The 1,7-Diaminotetralin Scaffold: Synthetic Architecture & Patent Landscape in Kinase Inhibition
Executive Summary
The 1,2,3,4-tetrahydronaphthalene-1,7-diamine (1,7-diaminotetralin) scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical intermediate for Wee1 kinase inhibitors and CNS-active ligands . Unlike generic aminotetralins, the 1,7-disubstitution pattern offers a unique "bifunctional" geometry: the C1-amine provides a stereogenic center for solubility and solvent-exposed interactions, while the C7-amine typically anchors the molecule to the kinase hinge region or receptor binding pocket. This guide analyzes the technical landscape, detailing the stereoselective synthesis, therapeutic utility in p53-deficient oncology models, and the intellectual property network driving its development.
Part 1: Chemical Architecture & Therapeutic Logic
The Bifunctional Scaffold
The tetralin core is lipophilic, allowing membrane permeability, but the specific placement of amine groups at positions 1 and 7 creates a "molecular vector" that is highly exploitable in drug design.
-
C7-Position (The Anchor): In Wee1 inhibitors (e.g., bicycloaniline derivatives), the nitrogen at C7 often mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.
-
C1-Position (The Solubilizer/Selector): The C1-amine is chiral. The (S)-enantiomer is frequently the bioactive form in kinase inhibitors, projecting substituents into the solvent-accessible ribose pocket, modulating solubility and pharmacokinetic (PK) properties.
Therapeutic Focus: Wee1 Kinase Inhibition
The primary high-value application of this scaffold is in the inhibition of Wee1 kinase , a gatekeeper of the G2/M cell cycle checkpoint.[1]
-
Mechanism of Action: Wee1 phosphorylates CDK1 at Tyr15, inhibiting it and preventing entry into mitosis.[2] This allows cells time to repair DNA damage.[3]
-
Synthetic Lethality: In p53-deficient tumors (which lack the G1 checkpoint), cells rely entirely on the Wee1-mediated G2 checkpoint for DNA repair. Inhibiting Wee1 in these cancers forces cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][3]
-
Clinical Relevance: This scaffold is a precursor to "next-generation" Wee1 inhibitors designed to improve upon the toxicity profile of first-in-class agents like Adavosertib (AZD1775).
Part 2: Experimental Protocols
Protocol A: Chemo-Selective Preparation of 7-Amino-1-Tetralone
Context: This is the requisite precursor. The challenge is reducing the nitro group without affecting the ketone.
Reagents: 7-nitro-1-tetralone, Iron powder (Fe), Ammonium Chloride (
-
Dissolution: Dissolve 10.0 g (52.3 mmol) of 7-nitro-1-tetralone in 150 mL of Ethanol:Water (3:1 v/v).
-
Activation: Add 2.8 g (52.3 mmol) of
and heat the mixture to 70°C. -
Reduction: Add 14.6 g (261 mmol, 5 eq) of Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Stir at reflux (85°C) for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the nitro starting material.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated
. Dry over and concentrate to yield 7-amino-1-tetralone as a brown solid (Yield: ~85-90%).
Protocol B: Stereoselective Reductive Amination (The Critical Step)
Context: Converting the ketone to the C1-amine. Using a chiral catalyst or resolution is required for the enantiopure scaffold.
Reagents: 7-amino-1-tetralone, Ammonium Acetate (
-
Imine Formation: In a dry flask, combine 5.0 g (31 mmol) of 7-amino-1-tetralone and 23.9 g (310 mmol, 10 eq) of
in 100 mL dry Methanol. Stir at room temperature for 4 hours to form the imine intermediate. -
Reduction: Cool to 0°C. Carefully add 1.95 g (31 mmol) of
. -
Reaction: Allow to warm to room temperature and stir for 16 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10.
-
Extraction: Extract with Dichloromethane (DCM) x3. The organic layer contains the racemic 1,7-diamino-1,2,3,4-tetrahydronaphthalene .
-
Resolution (Optional but Recommended): To isolate the active (S)-enantiomer , perform chiral resolution using (L)-Tartaric acid in ethanol. Recrystallize the tartrate salt until constant optical rotation is achieved.
Part 3: Visualization & Logic
Diagram 1: Synthetic Pathway & Stereochemistry
This flow illustrates the conversion from the nitro-ketone precursor to the final chiral diamine scaffold.
Caption: Step-wise synthesis of the 1,7-diaminotetralin scaffold, highlighting the critical reductive amination step.
Diagram 2: Wee1 Inhibition Mechanism
This diagram maps the biological logic of using this scaffold in p53-deficient oncology indications.
Caption: Synthetic lethality mechanism: Inhibiting Wee1 in p53-mutant cells forces premature mitosis and cell death.
Part 4: Patent Landscape Analysis
The IP landscape for this scaffold is dominated by oncology applications, specifically "bicycloaniline" derivatives.
| Patent / Publication | Assignee | Key Claim / Relevance | Status |
| WO 2007/095188 | Banyu Pharma (Merck & Co.) | Discloses bicycloaniline derivatives utilizing the 1,7-diaminotetralin core as Wee1 inhibitors. | Active/Aging |
| WO 2008/153207 | Merck Sharp & Dohme | Expansion of the bicycloaniline series; specific focus on PK improvements via C1-amine substitution. | Active |
| US 5,708,187 | Eli Lilly & Co. | 5-HT1F agonists using the aminotetralin core (CNS focus). Establishes early art for the scaffold synthesis. | Expired |
| EP 0253302 | Hoffmann-La Roche | Broad coverage of tetrahydronaphthalene derivatives for pharmaceutical use. | Expired |
Strategic Insight: The expiry of early "method of synthesis" patents (like US 5,708,187) allows for freedom-to-operate regarding the scaffold generation. However, specific N-substituted derivatives for Wee1 inhibition are still protected under the later WO 2007/2008 families. Researchers should focus on novel linkers at the C7-amine to bypass existing claims while retaining the potent hinge-binding capability of the core.
References
-
Merck Sharp & Dohme Corp. (2008). Bicycloaniline derivative.[4][5][6] WO Patent 2008/153207.[4] WIPO.[7] Link
-
Banyu Pharmaceutical Co., Ltd. (2007). Compounds useful as Wee1 kinase inhibitors. WO Patent 2007/095188. WIPO.[7] Link
-
Eli Lilly and Company. (1998). 6-substituted-1,2,3,4-tetrahydro-9H-carbazoles and 7-substituted-10H-cyclohepta[7,6-b]indoles. US Patent 5,708,187. USPTO. Link
-
Vertex Pharmaceuticals. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PMC. Link
-
Organic Syntheses. (2019). Preparation of Chiral Amines via Reductive Amination. Org. Synth. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. HUE032403T2 - Bicycloaniline derivative - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Bicycloaniline derivative - Patent WO-2008153207-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US11332473B2 - Substituted pyrazolo[3,4-d]pyrimidines as Wee1 inhibitors - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Use of wee1 kinase inhibitors in the treatment of cancer - Patent WO-2022188802-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 1,2,3,4-Tetrahydronaphthalene-1,7-diamine from 7-Nitro-1-tetralone
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
The diaminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, 1,2,3,4-tetrahydronaphthalene-1,7-diamine is a critical building block for compounds targeting a range of receptors and transporters, making its efficient synthesis a topic of significant interest in drug discovery and development.[2] This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of this key intermediate, starting from the commercially available 7-nitro-1-tetralone.
The presented methodology is designed for high fidelity and chemoselectivity, addressing the key synthetic challenge of manipulating two distinct reducible functional groups—a ketone and an aromatic nitro group—within the same molecule. By separating the synthesis into two discrete, highly selective steps, this guide ensures high yields and purity, minimizing complex purification challenges.
Overall Synthetic Strategy
The conversion of 7-nitro-1-tetralone to 1,2,3,4-tetrahydronaphthalene-1,7-diamine is achieved through a sequential reduction strategy.
-
Chemoselective Reductive Amination: The carbonyl group at the C1 position is first converted into a primary amine. This step utilizes a mild hydride reagent that selectively reduces the intermediate iminium ion without affecting the aromatic nitro group.
-
Catalytic Hydrogenation: The nitro group at the C7 position of the resulting intermediate is then reduced to a second primary amine using catalytic hydrogenation, a clean and efficient method, to yield the final product.
This stepwise approach provides superior control over the reaction outcome compared to a single-pot reduction, which could lead to a mixture of products.
Figure 1. Overall workflow for the two-step synthesis.
Part 1: Chemoselective Reductive Amination of 7-Nitro-1-tetralone
Principle and Rationale
Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction. The critical challenge in this first step is the presence of the easily reducible nitro group. Standard catalytic hydrogenation is unsuitable here as it would likely reduce the nitro group concurrently.[3]
To achieve the required chemoselectivity, we employ sodium triacetoxyborohydride, NaBH(OAc)₃. This reagent is a mild and sterically hindered hydride donor, which exhibits exquisite selectivity for the reduction of iminium ions over ketones and, crucially, is compatible with nitro groups.[3][4] The reaction is performed in a one-pot fashion where the ketone, an ammonia source (ammonium acetate), and the reducing agent are combined.
Detailed Experimental Protocol
Materials:
-
7-Nitro-1-tetralone (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or argon inlet
-
Stir plate
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-nitro-1-tetralone (1.0 eq) and ammonium acetate (10.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.1 M with respect to the starting tetralone.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15-20 minutes. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford 7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine as a solid.
Part 2: Catalytic Hydrogenation of 7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine
Principle and Rationale
Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups due to its high efficiency, clean conversion, and the formation of water as the only byproduct.[5][6] Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for this transformation.[7] The reaction involves the transfer of molecular hydrogen from the gas phase to the substrate's surface, mediated by the palladium catalyst. This method is highly effective and generally does not affect other functional groups like the aliphatic amine already present in the intermediate.
Detailed Experimental Protocol
Materials:
-
7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Nitrogen or Argon gas
-
Celite® (diatomaceous earth)
Equipment:
-
Heavy-walled hydrogenation flask or a Parr hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Source of hydrogen gas with a regulator
-
Vacuum/inert gas manifold
-
Büchner funnel and filter paper
Procedure:
-
To a hydrogenation flask, add 7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq) and dissolve it in methanol (sufficient to create a stirrable slurry, typically 0.1-0.2 M).
-
Carefully add 10% Pd/C catalyst (5-10 wt%) to the solution. Safety Note: Pd/C can be pyrophoric when dry. Handle in a fume hood and avoid ignition sources.
-
Seal the flask and connect it to a vacuum/inert gas manifold.
-
Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Introduce hydrogen gas to the flask, typically via a balloon or by connecting to a Parr apparatus. Pressurize the vessel to the desired pressure (e.g., 50 psi or as appropriate for the equipment).[6]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of a carefully withdrawn aliquot. The reaction is typically complete within 4-16 hours.[8]
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen 3-5 times.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product. Safety Note: Do not allow the Celite pad with the catalyst to dry completely, as it can ignite in air. Quench the filter cake with water.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude 1,2,3,4-tetrahydronaphthalene-1,7-diamine is often of high purity. If necessary, it can be further purified by crystallization from a suitable solvent or by conversion to a hydrochloride salt.
Summary of Reaction Parameters
| Parameter | Step 1: Reductive Amination | Step 2: Nitro Reduction |
| Starting Material | 7-Nitro-1-tetralone | 7-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Key Reagents | NH₄OAc, NaBH(OAc)₃ | 10% Pd/C, H₂ gas |
| Solvent | 1,2-Dichloroethane (DCE) | Methanol or Ethanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 12-24 hours | 4-16 hours |
| Work-up | Aqueous NaHCO₃ quench, extraction | Filtration through Celite®, evaporation |
| Expected Yield | 70-85% | >90% |
Safety and Handling Precautions
-
7-Nitro-1-tetralone: Handle with standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.
-
1,2-Dichloroethane: Is a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench the filter cake with water immediately after filtration.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure all hydrogenation equipment is properly assembled and leak-tested. Operate in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste according to institutional guidelines.
References
-
PrepChem. Synthesis of 7-amino-1-tetralone. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
- Jakše, R., et al.
-
Lautens, M., Fagnou, K., & Zunic, V. An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds. Organic letters, 2002, 4(20), 3465–3468. Available from: [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available from: [Link]
-
AZoM. Catalytic Hydrogenation Reaction. Available from: [Link]
-
MySkinRecipes. 7-Amino-1-tetralone. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
Sources
- 1. An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Amino-1-tetralone [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 1,7-Diaminotetralin as a Versatile Linker for the Synthesis of Novel Bicycloaniline Scaffolds
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1,7-diaminotetralin as a strategic building block in the synthesis of novel bicycloaniline compounds. The rigid, three-dimensional structure of the tetralin core offers a unique platform for the spatial orientation of functional groups, making it an attractive scaffold for exploring new chemical space in drug discovery.[1] Bicycloanilines, as a class of compounds, have garnered significant interest due to their diverse biological activities, including potential applications as anticancer, antiprotozoal, and neuroprotective agents.[1][2]
The modular synthesis of bicyclic twisted amides and anilines has highlighted the importance of scaffolds that can control the geometric and electronic properties of the resulting molecules.[3][4][5] This guide will detail a proposed synthetic protocol for the construction of a bicycloaniline derivative via a double Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7]
Rationale for Employing 1,7-Diaminotetralin
The choice of 1,7-diaminotetralin as a linker is predicated on its inherent structural features that are highly desirable in medicinal chemistry:
-
Conformational Rigidity: The saturated portion of the tetralin ring system imparts a degree of conformational rigidity, which can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.
-
Three-Dimensionality: Moving away from flat, two-dimensional structures is a key trend in modern drug design to improve physicochemical properties and explore novel interactions with protein targets.[8][9] The non-planar nature of the tetralin core introduces this desirable three-dimensionality.
-
Defined Vectorial Orientation: The specific placement of the amino groups at the 1- and 7-positions provides a well-defined spatial relationship between the two aniline-like nitrogen atoms, allowing for the systematic exploration of structure-activity relationships (SAR).
Proposed Synthetic Strategy: Double Buchwald-Hartwig Amination
The proposed synthesis of a novel bicycloaniline derivative involves the palladium-catalyzed double N-arylation of 1,7-diaminotetralin with a suitable dihalo-aromatic coupling partner. The Buchwald-Hartwig amination is a robust and widely used method for constructing C-N bonds and is well-suited for this transformation due to its broad substrate scope and functional group tolerance.[6][7][10]
Reaction Scheme:
Caption: Proposed synthesis of a bicycloaniline via double Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of a bicycloaniline derivative using 1,7-diaminotetralin and 1,2-dibromobenzene.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,7-Diaminotetralin | ≥97% | Commercially Available | |
| 1,2-Dibromobenzene | 98% | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available | Catalyst |
| Xantphos | 98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | 97% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Ethyl acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
| Deuterated Chloroform (CDCl₃) | 99.8% D | Commercially Available | For NMR |
| Argon (Ar) | High Purity | Inert gas | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
3.2. Step-by-Step Synthesis
Experimental Workflow:
Caption: General workflow for the synthesis and purification of the bicycloaniline.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,7-diaminotetralin (1.0 mmol, 162.2 mg), 1,2-dibromobenzene (1.0 mmol, 235.9 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (2.2 mmol, 211.4 mg).
-
Causality: The Schlenk flask and flame-drying ensure an anhydrous and oxygen-free environment, which is crucial for the stability and activity of the palladium catalyst.[11] The stoichiometry is set to a 1:1 ratio of the diamine and dihalide, with a slight excess of base to facilitate the deprotonation of the amines.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times. This process removes any residual oxygen that could deactivate the catalyst.
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe.
-
Causality: Toluene is a common solvent for Buchwald-Hartwig aminations as it is non-polar and has a sufficiently high boiling point for the reaction to proceed at an adequate rate.
-
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Insight: The reaction temperature is elevated to ensure a reasonable reaction rate. Vigorous stirring is necessary to maintain a homogeneous mixture, especially since the base is not fully soluble.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Causality: The Celite filtration is a quick and effective way to remove solid impurities before proceeding with the aqueous work-up.
-
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 20 mL of water and then 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Insight: The aqueous washes remove any remaining inorganic salts and the brine wash helps to break any emulsions and further dry the organic layer.
-
3.3. Purification
The crude product is purified by flash column chromatography on silica gel.[12]
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).
-
Fraction Collection: Collect the fractions containing the desired product (as determined by TLC) and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the pure bicycloaniline derivative.
3.4. Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[13][14] The disappearance of the N-H protons from the starting diamine and the appearance of new aromatic and aliphatic signals will be indicative of product formation. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of all protons and carbons.[13][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized bicycloaniline.
Expected Data and Troubleshooting
| Parameter | Expected Value/Observation | Troubleshooting |
| Yield | 40-70% | Low yields may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere. |
| Purity (by NMR) | >95% | If impurities are observed, repeat the column chromatography with a shallower gradient or consider preparative HPLC for final purification. |
| TLC Rf | Product should be less polar than 1,7-diaminotetralin. | If multiple spots are observed, it could indicate incomplete reaction or side products. Optimize reaction time and temperature. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds and organic solvents are hazardous. Handle with care and consult the Safety Data Sheets (SDS) before use.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
References
-
Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28–36. [Link]
-
Hindle, A., Baj, K., Iggo, J. A., Nelson, A., & Marsden, S. P. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. [Link]
-
Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potential antitubercular agents. (2018). Journal of Chemical Sciences, 130(3). [Link]
-
Hindle, A., Baj, K., Iggo, J. A., Nelson, A., & Marsden, S. P. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. White Rose Research Online. [Link]
-
Hindle, A., Baj, K., Iggo, J. A., Nelson, A., & Marsden, S. P. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry, 10. [Link]
-
Lautens, M., Fagnou, K., & Zunic, V. (2002). An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds. Organic Letters, 4(20), 3465–3468. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206–11229. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Degnan, A. P., & Meyers, A. I. (2000). Enantioselective synthesis of rigid 2-aminotetralins. Utility of silicon as an oxygen and nitrogen surrogate in the tandem addition reaction. The Journal of Organic Chemistry, 65(11), 3503–3512. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 223–229. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]
- Purification of amine reaction mixtures. (1945).
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]
-
Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... (n.d.). ResearchGate. [Link]
-
Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. (2012). Journal of Medicinal Chemistry. [Link]
-
Bicyclic hydrocarbons of interest in Medicinal Chemistry research. (n.d.). ResearchGate. [Link]
-
Structure characterization with NMR molecular networking. (n.d.). PMC. [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. (2022). Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. [Link]
-
NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin. (2025). ResearchGate. [Link]
-
NMR Characterization of Lignans. (2022). MDPI. [Link]
-
NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris. (2024). MDPI. [Link]
-
Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(5), 2682–2732. [Link]
-
Bailey, A. S., Dale, G. A., Shuttleworth, A. J., & Weizmann, D. P. (1964). 980. The synthesis of 1,7-diphenylnaphthalene, 7-phenyl-1-o-tolylnaphthalene, and 1,8-diphenylnaphthalene. Journal of the Chemical Society (Resumed), 5110. [Link]
-
Lebsack, A. D., Branstetter, B. J., Hack, M. D., Xiao, W., Peterson, M. L., Nasser, N., Maher, M. P., Ao, H., Bhattacharya, A., Kansagara, M., Scott, B. P., Luo, L., Rynberg, R., Rizzolio, M., Chaplan, S. R., Wickenden, A. D., & Breitenbucher, J. G. (2009). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(1), 40–46. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Modular Synthesis of Bicyclic Twisted Amides and Anilines - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. Structure characterization with NMR molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Orthogonality: Protecting Group Strategies for 1,7-Diaminotetralin
Topic: Protecting group strategies for 1,7-diaminotetralin synthesis Content Type: Application Note & Protocol Guide
Executive Summary
The synthesis of 1,7-diamino-1,2,3,4-tetrahydronaphthalene (1,7-diaminotetralin) presents a classic yet deceptive challenge in medicinal chemistry: the differentiation of two nitrogen centers on a bicyclic core. While both are "amines," their electronic environments are radically different. The N1 position is an aliphatic, benzylic amine (pKa ~9.8), prone to elimination and racemization. The N7 position is an aromatic aniline (pKa ~4.6), prone to oxidation and electrophilic substitution.
This guide details the strategic "masking" and "orthogonality" protocols required to synthesize and selectively functionalize this scaffold. We prioritize the Nitro-Precursor Route for its superior chemoselectivity, while providing a secondary pKa-Discrimination Protocol for direct diamine manipulation.
Strategic Analysis: The Chemical Landscape
Successful differentiation relies on exploiting the electronic disparity between the two nitrogen centers.
| Feature | N1-Amine (Benzylic) | N7-Amine (Aryl) | Synthetic Implication |
| Hybridization | N1 is significantly more basic and nucleophilic. | ||
| pKa (Conjugate Acid) | ~9.5 – 10.0 | ~4.0 – 5.0 | Key Differentiator: At pH 6-7, N1 is protonated (unreactive), N7 is neutral. |
| Stability | Labile (Benzylic C-N bond) | Robust C-N bond | Risk: Acidic deprotection of N1 can cause elimination to dihydronaphthalene. |
| Redox | Stable | Oxidation-prone | N7 requires protection from air/oxidants during storage. |
The "Masked" Strategy (Recommended)
The most robust strategy avoids the "two amines" problem entirely by carrying the N7 nitrogen as a Nitro (
-
Sequence: Nitro-Tetralone
N1 Installation N1 Protection Nitro Reduction N7 Functionalization.
The "Reactivity" Strategy
If starting from the fully reduced 1,7-diaminotetralin, one must rely on nucleophilicity. Under neutral conditions, the N1 aliphatic amine is the dominant nucleophile and will react with electrophiles (like
Visualizing the Workflows
Diagram 1: The "Masked" Nitro-Route (High Fidelity)
This pathway ensures zero cross-reactivity between the N1 and N7 centers.
Caption: The "Masked" strategy uses the nitro group as a dormant amine precursor, allowing stereoselective installation and protection of N1 without interference.
Detailed Protocols
Protocol A: Asymmetric Synthesis via 7-Nitro-1-Tetralone
Objective: Synthesize (S)-1-(Boc-amino)-7-aminotetralin with >98% ee.
Rationale: Using Ellman’s auxiliary (
Materials:
-
7-Nitro-1-tetralone (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) isopropoxide (
) (2.0 equiv) -
Sodium borohydride (
)[1] -
THF (anhydrous)
Procedure:
-
Imine Formation:
-
In a flame-dried flask under
, dissolve 7-nitro-1-tetralone in anhydrous THF (0.5 M). -
Add (S)-(-)-tert-butanesulfinamide followed by
. -
Reflux for 6–12 hours. Monitor by TLC (conversion of ketone to higher Rf imine).
-
Note: The nitro group withstands the Lewis acidic conditions.
-
-
Stereoselective Reduction:
-
Cool the mixture to -48°C (critical for diastereoselectivity).
-
Add
(5.0 equiv) portion-wise. Stir for 2 hours at -48°C, then warm to RT. -
Quench: Add saturated aqueous
slowly. A white precipitate (Ti salts) will form. Filter through Celite.[2]
-
-
Sulfinyl Cleavage & Boc Protection (One-Pot Variant):
-
Dissolve the crude sulfinamide in MeOH. Add 4M HCl in dioxane (2 equiv). Stir for 1 hour to cleave the sulfinyl group (revealing the free N1 amine).
-
Neutralize with
(3 equiv) and immediately add (1.1 equiv). -
Stir 4 hours. The N7-nitro group remains untouched.
-
-
Nitro Reduction (Unmasking N7):
-
Dissolve the N1-Boc-7-nitro compound in MeOH/EtOAc (1:1).
-
Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 2 hours. -
Caution: Monitor carefully.[3] Prolonged hydrogenation can sometimes reduce the aromatic ring or dehalogenate if halogens are present. Alternatively, use Fe/NH4Cl (iron powder reduction) if chemoselectivity is a concern.
-
Protocol B: Selective Protection of 1,7-Diaminotetralin
Objective: Selectively protect N1 (aliphatic) in the presence of free N7 (aniline).
Rationale: Exploits the nucleophilicity gap (
Procedure:
-
Dissolve 1,7-diaminotetralin (free base) in DCM at 0°C .
-
Add 0.95 equiv of
dissolved in DCM dropwise over 30 minutes.-
Why 0.95 equiv? To ensure the highly reactive N1 consumes all reagent, leaving no excess to react with the slower N7.
-
-
Add
(1.1 equiv). -
Stir at 0°C for 1 hour.
-
Workup: Wash with weak citric acid (pH 5).
-
Differentiation Check: At pH 5, any unreacted N1 amine will be protonated and stay in the aqueous layer. The N1-Boc protected product (neutral) and unreacted N7 aniline (mostly neutral/weakly basic) will be in the organic layer.
-
Purification: Flash chromatography. The N1-Boc product is significantly less polar than the diamine.
-
Orthogonal Deprotection Strategies
When designing the total synthesis, choose protecting group pairs that allow selective removal.
| Pair (N1 / N7) | Deprotection of N1 (Benzylic) | Deprotection of N7 (Aryl) | Compatibility Notes |
| Boc / Cbz | TFA or HCl/Dioxane | Standard. Cbz is stable to TFA; Boc is stable to Hydrogenation. | |
| Boc / Acetyl | TFA | Hydrazine or acidic hydrolysis (harsh) | Acetyl is very robust on anilines. Good if N7 needs to stay capped till the end. |
| Alloc / Boc | TFA | Highly orthogonal. Alloc removal is neutral and mild. |
Diagram 2: Orthogonal Logic Flow
Caption: Decision matrix for selecting protecting groups based on the intrinsic reactivity of the N1 and N7 centers.
Troubleshooting & Quality Control
The "Elimination" Trap
The benzylic C1-N bond is weaker than a standard alkyl C-N bond.
-
Symptom: Appearance of olefinic protons in NMR (dihydronaphthalene formation) during Boc-deprotection.
-
Solution: Avoid heating with strong acids (e.g.,
). Use TFA/DCM (1:4) at 0°C or TMSOTf/2,6-lutidine for milder Boc removal.
NMR Validation
-
N1-H: Typically appears as a doublet (interaction with CH) around
4.5–5.5 ppm (if carbamate protected). -
N7-H: Aniline protons are broad singlets, typically upfield (
3.5–4.5 ppm) if free, or downfield ( 8.0–9.0 ppm) if acylated (amide). -
Diagnostic: The shift of the C1-methine proton is the best indicator of N1 state.
References
-
Lautens, M., Fagnou, K., & Zunic, V. (2002).[4] An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds.[4] Organic Letters, 4(20), 3465-3468. Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of chiral amines using tert-butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. Link
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] The Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link
-
Weinstock, J., et al. (1986). Synthesis and dopaminergic activity of some halogenated mono- and dihydroxylated 2-aminotetralins. Journal of Medicinal Chemistry, 29(11), 2315-2325. (Foundational work on aminotetralin scaffolds). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20080114188A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An expedient enantioselective route to diaminotetralins: application in the preparation of analgesic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Optimized Crystallization Strategies for 1,7-Diaminotetralin Dihydrochloride
Executive Summary
1,7-Diaminotetralin dihydrochloride is a critical bicyclic intermediate often employed in the synthesis of dopamine agonists and other CNS-active agents.[1] Its purification presents a distinct challenge: the molecule possesses a lipophilic tetralin core juxtaposed with two highly polar, ionic ammonium chloride moieties.[1]
This guide moves beyond generic "trial-and-error" approaches, providing a rational, first-principles methodology for solvent selection. We prioritize systems that maximize impurity rejection (specifically regioisomers and oxidation byproducts) while maintaining high recovery yields (>85%).
Physicochemical Profiling & Solvent Logic
To select the correct solvent, one must understand the competing forces within the crystal lattice.[1]
The Polarity Conflict[1]
-
The Salt Factor: The dihydrochloride form (2HCl) creates a high lattice energy, rendering the compound insoluble in non-polar solvents (Hexane, DCM, Toluene) and highly soluble in water and methanol.[1]
-
The Lipophilic Core: The tetrahydronaphthalene (tetralin) backbone reduces solubility in pure water compared to simple aliphatic diamine salts, often leading to "oiling out" rather than crystallization if the dielectric constant is too high.[1]
The "Goldilocks" Zone
The ideal solvent system must dissolve the salt at high temperatures (reflux) but exclude it at low temperatures.[1]
-
Protic Solvents (Alcohols): Ethanol and Isopropanol (IPA) often sit in the ideal polarity range.[1]
-
Acidic Modification: Anilines and their derivatives are prone to oxidation (browning) in solution.[1] Crucial Rule: Always maintain a slightly acidic environment during recrystallization to suppress the equilibrium toward the free base.[1]
Solvent Screening Protocol (Standard Operating Procedure)
Do not commit the entire batch to a single solvent system immediately.[1] Use this rapid screening workflow.
Materials Required[1][2]
-
Crude 1,7-Diaminotetralin 2HCl (100 mg per test)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water, MTBE (Methyl tert-butyl ether).[1]
-
Additive: Concentrated HCl (37%).[1]
The Screening Matrix (Table 1)[1]
| System | Composition | Rationale | Expected Outcome |
| A | Ethanol (95%) + 1% conc.[1] HCl | Primary Candidate. Balances polarity.[1][2] | Good recovery; moderate impurity rejection.[1] |
| B | Methanol (Solvent) / MTBE (Antisolvent) | For High Impurity Loads. Methanol dissolves everything; MTBE crashes out the salt.[1] | High purity; risk of lower yield if MTBE addition is too fast.[1] |
| C | Water (10%) / IPA (90%) | The "Hybrid." Water dissolves the salt; IPA acts as a miscible antisolvent.[1] | Excellent crystalline form; slower filtration.[1] |
| D | Water (100%) | Not Recommended. | Risk of hydrate formation; difficult drying; high loss to mother liquor.[1] |
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol System)
Best for: Routine purification of batches with >90% initial purity.[1]
Step-by-Step:
-
Preparation: Place 10.0 g of crude 1,7-diaminotetralin 2HCl in a 250 mL round-bottom flask.
-
Solvent Addition: Add 80 mL of Ethanol (absolute). Add 0.5 mL of conc. HCl.
-
Why HCl? Ensures the salt remains fully protonated, preventing oxidation (discoloration).[1]
-
-
Reflux: Heat to reflux (approx. 78°C) with stirring.
-
Observation: If solids remain after 15 mins, add Ethanol in 5 mL portions until dissolved.
-
Clarification: If black specks (oxidized polymer) persist, filter the hot solution through a pre-warmed Celite pad.[1]
-
-
Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature (RT) slowly over 2 hours.
-
Note: Rapid cooling traps impurities.[1]
-
-
Crystallization: Once at RT, move to an ice bath (0-5°C) for 1 hour.
-
Filtration: Filter the white/off-white crystals using a Buchner funnel.
-
Wash: Wash the cake with 20 mL of cold (-20°C) Ethanol.
-
Drying: Dry under vacuum at 40°C for 12 hours.
Protocol B: Solvent/Antisolvent Precipitation (MeOH/MTBE)
Best for: Dirty batches (<90% purity) or removing specific organic impurities.[1]
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of crude salt in the minimum amount of Methanol at RT (approx. 30-50 mL).
-
Tip: Sonicate if necessary to break up aggregates.[1]
-
-
Filtration: Filter through a 0.45 µm membrane to remove insolubles.[1]
-
Precipitation: Place the filtrate in a stirred vessel. Slowly add MTBE (Methyl tert-butyl ether) dropwise.[1]
-
Ratio: Target a final ratio of 1:3 (MeOH:MTBE).
-
Cloud Point: Stop addition when a persistent cloudiness appears. Stir for 10 mins.
-
-
Crystallization: Resume MTBE addition slowly. A thick slurry will form.[1]
-
Aging: Stir the slurry at RT for 1 hour to ripen the crystals (Ostwald ripening).
-
Collection: Filter and wash with pure MTBE.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal purification route based on the crude material's profile.
Figure 1: Decision tree for selecting the appropriate solvent system based on crude purity levels.
Analytical Validation (Self-Correcting the Process)
How do you know the process worked? Use these checkpoints.
-
Chloride Titration (AgNO3):
-
HPLC Purity:
-
Appearance:
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (General principles of salt selection and crystallization).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative guide on hydrochloride salt solubility and solvent interactions). [1]
-
Datta, S., & Grant, D. J. (2004).[1] Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.[1] (Mechanisms of solvent inclusion and crystallization logic).
-
Pfiza, J., et al. (2008).[1] Process for the preparation of Rotigotine (structurally related aminotetralin).[1] US Patent 20080167503A1.[1] (Provides industrial context for tetralin-amine salt purification).
Sources
Troubleshooting & Optimization
Technical Support Center: Reduction of 7-Nitrotetralin-1-one Oxime
Department: Process Chemistry & Catalysis Support Ticket ID: #NITRO-OXIME-RED-007 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Workflow
User Issue: Low yield and high impurity profile during the reduction of 7-nitrotetralin-1-one oxime. Target Product: 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine (Diamine) or its salt. Root Cause Analysis: The reduction of a nitro-oxime substrate involves two competing mechanistic pathways. The primary yield-killers are catalyst poisoning by nitro-reduction byproducts and dimerization of the oxime intermediate (secondary amine formation).
Diagnostic Decision Tree
Before proceeding, identify your current failure mode using the workflow below.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in nitro-oxime reduction.
Core Protocol: The "Acidic Trap" Method
Recommendation: Do not run this reaction under neutral conditions. The high basicity of the forming primary amine catalyzes the condensation of the intermediate imine, leading to secondary amine dimers (major yield loss).
Optimized Experimental Procedure
This protocol targets the 7-amino-1,2,3,4-tetrahydronaphthalen-1-amine dihydrochloride .
| Parameter | Specification | Rationale |
| Catalyst | 10% Pd/C (Type: Eggshell or Degussa type) | Palladium is superior for oxime hydrogenation; "Eggshell" distribution prevents pore clogging by large dimers. |
| Loading | 10 wt% (relative to substrate) | High loading required due to dual-function reduction (Nitro + Oxime). |
| Solvent | Methanol or Ethanol (Anhydrous) | High solubility of the oxime; water can inhibit the final dehydration step. |
| Additive | 3.0 - 4.0 eq. HCl (Methanolic or Aqueous) | CRITICAL: Protonates the amine immediately upon formation, preventing it from attacking the imine intermediate. |
| Pressure | 5–10 bar (70–150 psi) | Higher pressure favors the kinetic product (primary amine) over the thermodynamic equilibration. |
| Temp | 25°C → 50°C (Stepwise) | Start cool to control nitro exotherm; heat later to drive oxime reduction. |
Step-by-Step Methodology
-
Safety Check: Ensure autoclave is rated for hydrogen service. Nitro reduction is highly exothermic .
-
Charge: Load 7-nitrotetralin-1-one oxime (1.0 eq) into the vessel.
-
Solvent/Acid: Add MeOH followed by HCl (3.5 eq). Note: The oxime may precipitate initially but will dissolve as reduction proceeds.
-
Catalyst: Add 10% Pd/C (10 wt%) under inert atmosphere (N2 or Ar). Do not add dry catalyst to solvent in air.
-
Purge: Cycle N2 (3x) and H2 (3x).
-
Stage 1 (Nitro Reduction): Pressurize to 5 bar H2. Stir at 20–25°C for 2 hours. Monitor exotherm.
-
Stage 2 (Oxime Reduction): Increase temperature to 50°C . Maintain pressure. Stir for 6–12 hours.
-
Workup: Filter catalyst over Celite (keep wet to prevent fire). Concentrate filtrate.[1] The product crystallizes as the dihydrochloride salt.
Troubleshooting Modules
Module A: The "Stalling" Reaction (Catalyst Poisoning)
Symptom: Reaction stops after ~30% conversion. Nitro group is gone, but oxime remains. Mechanism: The reduction of the nitro group produces water and potentially trace nitroso intermediates that bind strongly to the Pd surface, deactivating it for the more difficult oxime reduction. Solution:
-
Split-Addition Strategy: Add 50% of the catalyst initially for the nitro reduction. Once the exotherm subsides and nitro is consumed (check TLC/LCMS), add the remaining 50% catalyst for the oxime step.
-
Promoters: If using Pt/C, adding trace Vanadium or Iron (FeCl3) can accelerate the nitro step, sparing the noble metal for the oxime [1].
Module B: The "Dimer" Impurity (Secondary Amine)
Symptom: LCMS shows a large peak at [2M - NH3]. Yield of desired amine is <50%. Mechanism:
-
Imine reduces to Primary Amine.
-
FAILURE MODE: Free Primary Amine attacks remaining Imine
Secondary Amine (Dimer). Solution:
-
Acidity is Key: You must run this in acidic media (pH < 2). The ammonium salt (
) is non-nucleophilic and cannot attack the imine [2]. -
Acetylation Alternative: If acid is incompatible, perform the reduction in Acetic Anhydride/Acetic Acid . This traps the primary amine as the Acetamide (
), which prevents dimerization. You can hydrolyze the amide later [3].
Module C: The "Pink" Impurity (Hydroxylamine/Azo)
Symptom: Product is pink/red; Mass spec shows [M+16] (Hydroxylamine) or [2M-2] (Azo/Azoxy). Mechanism: Incomplete reduction of the N-O bond (hydroxylamine) or coupling of nitro-intermediates (azo). Solution:
-
Increase Pressure: Hydroxylamine reduction is the rate-limiting step. Increase H2 pressure to >10 bar.
-
Change Catalyst: If hydroxylamine persists, switch to Raney Nickel . Raney Ni is superior for cleaving N-O bonds but requires careful handling (pyrophoric) [4].
Frequently Asked Questions (FAQ)
Q: Can I use LiAlH4 instead of catalytic hydrogenation? A: Yes, but with caution. LiAlH4 will reduce the oxime to the amine effectively. However, it reduces nitro groups to azo compounds (Ar-N=N-Ar) or hydrazo compounds rather than clean amines in many cases [5]. If you must use hydrides, reduce the nitro group to the aniline via Pd/C or Fe/Acid first, then use LAH for the oxime.
Q: Why is my yield lower when I scale up? A: Mass transfer limitations. Hydrogen gas must dissolve in the solvent to reach the catalyst surface. On a larger scale, stirring efficiency often drops.
-
Fix: Increase agitation speed (RPM) and ensure you are not diffusion-limited. Use a baffled reactor.
Q: The product is oil and hard to crystallize. How do I purify it? A: The free base diamine is prone to oxidation (turning black/brown). Always isolate as the Dihydrochloride (2HCl) or Tartrate salt .
-
Evaporate MeOH.
-
Redissolve in minimal hot Ethanol.
-
Add Et2O or EtOAc until turbid.
-
Cool to 4°C. White crystals should form.
References
-
PrepChem. (n.d.). Synthesis of 7-amino-1-tetralone. Retrieved from [Link]
- Context: Describes the selective reduction of nitro groups in tetralones using PtO2/FeCl3.
-
Encyclopedia.pub. (2022).[4] Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]
- Context: detailed review of side-reactions (dimerization) and the necessity of acidic additives.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by oxime reduction. Retrieved from [Link]
- Context: General protocols for preventing secondary amine form
-
National Institutes of Health (PMC). (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]
-
Context: Mechanistic insights into N-O bond cleavage and hydroxylamine intermediates.[4]
-
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]
- Context: Comparison of Hydride vs. Catalytic methods and specific impurity profiles (azo compounds).
Sources
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-insensitive enzymatic reduction of oximes to imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]
Resolving regioselectivity issues in tetralin diamine functionalization
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket ID: TET-REGIO-001
Introduction: The "Tale of Two Nitrogens"
Welcome to the Tetralin Functionalization Support Center. If you are here, you are likely struggling with the regioselective differentiation of diamines on the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold.
In medicinal chemistry, tetralin diamines (e.g., 1,5-diaminotetralin or 1,4-diaminotetralin ) present a classic "competing nucleophile" problem. You are rarely dealing with two identical amines. You are usually managing a conflict between:
-
The Aromatic Amine (Aniline-like): Attached to the benzene ring (e.g., C5, C6). Lower pKa (~4-5), delocalized lone pair, higher steric demand if ortho-substituted.
-
The Aliphatic/Benzylic Amine: Attached to the saturated ring (e.g., C1, C2). Higher pKa (~9-10), localized lone pair, often sterically hindered by the bicyclic framework.
This guide provides troubleshooting workflows to selectively functionalize one nitrogen over the other using kinetic control, pKa exploitation, and catalyst tuning.
Module 1: Selective N-Acylation & Protection
User Query: "I am trying to mono-protect my tetralin diamine with Boc, but I keep getting a mixture of mono-N1, mono-N5, and bis-protected products. How do I target the aliphatic amine exclusively?"
The Technical Reality
The aliphatic amine (on the saturated ring) is significantly more nucleophilic than the aromatic amine due to the lack of resonance delocalization. However, in tetralin systems, the benzylic position (C1) imposes steric drag that can slow down reaction rates, occasionally allowing the smaller aniline nitrogen to compete if the reaction is too hot or the reagent is too small.
Troubleshooting Protocol: The "Cold & Controlled" Method
To selectively protect the aliphatic amine (Benzylic/Homobenzylic) in the presence of an aniline:
-
Thermodynamics vs. Kinetics: Use Boc-ON or Boc₂O at low temperatures. Avoid acyl chlorides (too reactive).
-
Solvent Choice: Use a non-polar solvent (DCM) rather than polar aprotic solvents (DMF), which can enhance the nucleophilicity of the aniline.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq of tetralin diamine in DCM (0.1 M).
-
Base Control: Add 1.1 eq of TEA (Triethylamine) .
-
Why? TEA will deprotonate the aliphatic ammonium (if salt is used) but is not strong enough to deprotonate the aniline significantly.
-
-
Cryogenic Addition: Cool to -10°C .
-
Reagent Addition: Add 0.95 eq of Boc₂O (dissolved in DCM) dropwise over 1 hour.
-
Crucial: Limiting the reagent to <1.0 eq ensures the more reactive aliphatic amine consumes it all before the aniline gets a chance.
-
-
Quench: Quench with water immediately upon consumption of the limiting reagent.
Visualization: Decision Logic for N-Protection
Caption: Workflow for selecting the correct protection strategy based on nucleophilicity differences.
Module 2: Buchwald-Hartwig Coupling Selectivity
User Query: "I need to arylate the aromatic amine (aniline) of my tetralin scaffold, but the catalyst is coupling to the aliphatic amine or chelating ineffectively."
The Technical Reality
Standard Pd-coupling conditions often favor the aliphatic amine because it binds to Pd(II) more strongly, potentially poisoning the catalyst or reacting faster. To arylate the aniline selectively, you must either protect the aliphatic amine (see Module 1) or use a ligand-controlled strategy that favors the specific steric/electronic profile of the aniline.
Ligand Selection Matrix
| Ligand | Primary Target | Mechanism of Selectivity | Recommended Base |
| BrettPhos | Primary Amines (Aliphatic/Aniline) | Highly selective for primary amines; bulky structure prevents bis-arylation. | NaOtBu |
| RuPhos | Secondary Amines | Excellent for sterically hindered secondary amines. | LHMDS |
| BINAP | Non-selective (Early Gen) | Often leads to mixtures; avoid for regioselectivity. | Cs₂CO₃ |
| Xantphos | Aniline (vs Aliphatic) | Large bite angle favors reductive elimination of aromatic amines in some specific cases. | Cs₂CO₃ |
Troubleshooting Protocol: Direct Arylation of the Aniline
If you cannot protect the aliphatic amine, you must exploit reversible binding .
-
Catalyst: Use a precatalyst like Pd(OAc)₂ with BrettPhos .[1]
-
Solvent: t-Amyl alcohol or Dioxane .
-
Temperature: High temperature (100°C+).
-
Why? Aliphatic amine binding to Pd is often reversible at high temperatures. The reductive elimination step to form the C(sp2)-N(sp2) bond (aniline coupling) is often electronically favored over C(sp2)-N(sp3) if the ligand is bulky enough to destabilize the aliphatic amine complex.
-
Module 3: Stereochemical Resolution (Cis/Trans)
User Query: "I have synthesized 1,4-diaminotetralin, but I have a 50:50 mixture of cis and trans isomers. Flash chromatography isn't separating them."
The Technical Reality
The tetralin ring adopts a half-chair conformation. The cis-1,4-diamine (pseudo-axial/pseudo-equatorial) and trans-1,4-diamine (di-pseudo-equatorial or di-pseudo-axial) have distinct solubility profiles and pKa values, but their polarity is similar, making silica separation difficult.
Resolution Strategy: The "Derivatization" Loop
Do not try to separate the free diamines. Derivatize them to amplify their structural differences.
Protocol: Imidazolidinone Formation
-
Reaction: React the crude diamine mixture with Urea or Phosgene equivalent (CDI) .
-
Product: This forms a cyclic urea (imidazolidinone) bridging N1 and N4.
-
Critical Insight: Only the cis-isomer can easily form the cyclic urea due to geometric constraints (proximity of N1 and N4 on the same face). The trans-isomer cannot bridge without extreme ring strain.
-
-
Separation:
-
The cis-cyclic urea precipitates or moves very differently on silica compared to the unreacted trans-diamine (or polymerized trans-byproduct).
-
Hydrolysis: Once separated, hydrolyze the cyclic urea with NaOH/EtOH to recover the pure cis-diamine.
-
Visualization: Stereochemical Resolution Pathway
Caption: Chemical resolution strategy exploiting geometric constraints of the tetralin scaffold.
FAQ: Common Pitfalls
Q: Why is my benzylic amine (C1) oxidizing during deprotection? A: Benzylic positions in tetralin are prone to oxidation to form tetralone derivatives or peroxides, especially under radical conditions or prolonged exposure to air/light.
-
Fix: Perform deprotections (e.g., Pd/C hydrogenation of Cbz) under strictly inert atmospheres. If using acid (TFA/HCl) for Boc removal, add a scavenger like thioanisole to prevent cation trapping or oxidation.
Q: Can I use reductive amination to selectively alkylate the aliphatic amine? A: Yes. If you react the diamine with 1.0 eq of an aldehyde and NaBH(OAc)₃, the aliphatic amine will form the imine and reduce faster than the aniline. The aniline nitrogen is less nucleophilic and forms imines more slowly (equilibrium favors the aldehyde).
References
-
Buchwald-Hartwig Amination Scope
- Source:Journal of Organic Chemistry. "Selective Acylation of Primary Amines in the Presence of Secondary Amines." (General principles applied to nucleophilicity).
-
Tetralin Scaffold Conformational Analysis
-
pKa Values of Anilines vs.
- Source: Chemistry LibreTexts. "Acid-Base Properties of Nitrogen-Containing Functional Groups."
-
URL:[Link]
Sources
Minimizing side reactions during reductive amination of tetralones
Welcome to the technical support center for the reductive amination of tetralones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Reductive amination is a cornerstone for the synthesis of a vast array of biologically active compounds, and tetralone scaffolds are prevalent in many pharmaceutical agents.[1] However, the reaction is not without its challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable protocols for resolution.
Problem 1: Significant formation of the corresponding tetralol (alcohol) byproduct.
Question: I am observing a significant amount of the alcohol byproduct from the reduction of my tetralone starting material. How can I favor the formation of the desired amine?
Underlying Cause: This side reaction occurs when the reducing agent reacts with the ketone of the tetralone before it can form an imine or iminium ion with the amine.[2][3] This is particularly problematic with highly reactive reducing agents like sodium borohydride (NaBH₄) when all reagents are mixed together in a "direct" or "one-pot" procedure.[2][3]
Solution: The key is to select a reducing agent that is more selective for the iminium ion over the ketone.
Recommended Protocol: Employing a Selective Reducing Agent
-
Reagent Selection: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboriade (NaBH₃CN) .[2][4][5] NaBH(OAc)₃ is often preferred due to its lower toxicity compared to cyanide-containing reagents.[4] These reagents are less reactive towards ketones at neutral or slightly acidic pH, but readily reduce the more electrophilic iminium ion intermediate.[2][5][6][7]
-
Reaction Conditions:
-
Solvent: Use an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4][8]
-
pH Control: For NaBH₃CN, maintaining a pH between 6 and 7 is crucial for selectivity.[7][9] With NaBH(OAc)₃, the reaction can be run under neutral conditions or with the addition of a catalytic amount of acetic acid to facilitate iminium ion formation, especially with less reactive ketones.[9][10]
-
Alternative Strategy: Stepwise (Indirect) Procedure
If the formation of the alcohol byproduct persists, an indirect or stepwise approach can be highly effective.[4][11]
-
Imine Formation: First, react the tetralone with the amine in a suitable solvent like methanol or ethanol to form the imine.[4][9] The removal of water, either by azeotropic distillation or the use of a dehydrating agent (e.g., molecular sieves), can drive this equilibrium towards the imine.[5][12][13]
-
Reduction: Once imine formation is complete (as monitored by techniques like TLC or LC-MS), add the reducing agent (NaBH₄ can be used at this stage as the ketone is no longer present) to reduce the imine to the desired amine.[2][3]
Problem 2: Formation of a significant amount of a dialkylated or tertiary amine byproduct.
Question: My primary amine is reacting with two molecules of the tetralone, leading to a tertiary amine byproduct. How can I promote mono-alkylation?
Underlying Cause: Over-alkylation occurs when the initially formed secondary amine product is more nucleophilic than the starting primary amine and competes for reaction with the remaining tetralone.[2][9][11] This is a common issue in reductive aminations.[2][11][13]
Solution: The formation of the dialkylated product can be minimized by controlling the stoichiometry and reaction conditions.
Recommended Protocol: Stoichiometric Control and Stepwise Reduction
-
Amine Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) to increase the probability of the tetralone reacting with the starting amine rather than the product amine.[11]
-
Stepwise Procedure: As with the alcohol byproduct issue, a stepwise approach is highly recommended.[11][14]
-
Pre-form the imine by reacting the tetralone with the primary amine.
-
Monitor the reaction closely and, once the starting tetralone is consumed, add the reducing agent. This prevents the newly formed secondary amine from being present in the reaction mixture along with the tetralone starting material.
-
Alternative Strategy: Non-Acidic Conditions
-
Running the reductive amination under non-acidic conditions can suppress the formation of the tertiary amine byproduct.[14]
Problem 3: Low or no conversion to the desired amine product.
Question: The reaction is sluggish, and I am recovering a large amount of my starting tetralone. What can I do to improve the reaction rate and yield?
Underlying Cause: Low conversion can be due to several factors, including steric hindrance, the use of a weakly nucleophilic amine, or unfavorable reaction conditions for imine formation.[12]
Solution: Optimizing the reaction conditions to favor imine/iminium ion formation is key.
Recommended Protocol: Catalysis and Reaction Conditions
-
Acid Catalysis: For less reactive ketones or weakly basic amines, the addition of a catalytic amount of acetic acid can accelerate the dehydration of the hemiaminal intermediate to form the iminium ion, which is then readily reduced.[9][13]
-
Lewis Acid Additives: For particularly challenging substrates, the use of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the ketone towards nucleophilic attack by the amine.[2][3][12]
-
Temperature: Gently heating the reaction mixture may increase the rate of imine formation, but this should be done cautiously to avoid promoting side reactions.
-
Dehydrating Agents: The addition of molecular sieves can help to remove water from the reaction, shifting the equilibrium towards imine formation.[12][14]
II. Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of tetralones?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for the direct reductive amination of tetralones.[4] It offers excellent selectivity for the iminium ion over the ketone, is relatively mild, and avoids the toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).[4] However, for a stepwise procedure where the imine is pre-formed, sodium borohydride (NaBH₄) is a cost-effective and efficient option.[4][8]
Q2: What is the optimal pH for reductive amination?
A2: The optimal pH is a balance. Mildly acidic conditions (pH 4-6) generally favor the formation of the iminium ion, which is the species that is reduced.[2][6] However, if the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[2] When using NaBH₃CN, a pH of 6-7 is often ideal to ensure selective reduction of the iminium ion.[7][9]
Q3: Can I use catalytic hydrogenation for the reductive amination of tetralones?
A3: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a viable method for reductive amination.[4][5][13] It can be a very "green" and economical option, especially on a large scale.[4][5] However, it may not be compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.[4]
Q4: How can I monitor the progress of my reductive amination reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. You can track the consumption of the tetralone and the formation of the desired amine product and any side products.
III. Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the common competing side reactions during the reductive amination of a tetralone.
Caption: Reaction scheme showing the main pathway and common side reactions.
IV. Summary of Key Parameters for Optimization
| Parameter | Recommendation for Minimizing Side Reactions | Rationale |
| Reducing Agent | Use a mild, selective reagent like NaBH(OAc)₃ for direct aminations. | Reduces the iminium ion much faster than the starting ketone, minimizing alcohol formation.[5][15] |
| Reaction Type | Consider a stepwise (indirect) procedure: 1. Imine formation 2. Reduction. | Physically separates the ketone from the reducing agent and the secondary amine product from the starting ketone, preventing side reactions.[4][11] |
| pH | Maintain a slightly acidic to neutral pH (4-7). | Facilitates imine/iminium ion formation without deactivating the amine nucleophile.[2][6][7] |
| Stoichiometry | Use a slight excess of the primary amine. | Increases the likelihood of the tetralone reacting with the starting amine to prevent dialkylation.[11] |
| Additives | Use catalytic acetic acid or a Lewis acid for sluggish reactions. | Accelerates the formation of the reactive iminium ion intermediate.[9][12] |
V. References
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]
-
Sodium Triacetoxyborohydride. (n.d.).
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
Reductive Amination - Common Conditions. (n.d.).
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. (2023, April 27). ACS Publications. [Link]
-
Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. [Link]
-
Reductive Amination. (2026, February 2). Wordpress. [Link]
-
Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. [Link]
-
Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. (n.d.). PubMed Central. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Optimization studies for the amination of 1-tetralone. (n.d.). ResearchGate. [Link]
-
Sodium cyanoborohydride and iminium reductions. (2014, October 27). Chemistry Stack Exchange. [Link]
-
Metal-ammonia reduction of .alpha.-tetralone. Competition between ring reduction, carbonyl reduction, and dimer formation. (n.d.). The Journal of Organic Chemistry. [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). [Link]
-
Reddit. (2017, December 13). Can someone please explain reductive amination. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. organicreactions.org [organicreactions.org]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
High-Resolution NMR Profiling of 1,2,3,4-Tetrahydronaphthalene-1,7-diamine: A Comparative Analytical Guide
Topic: High-Resolution 1H NMR Characterization of 1,2,3,4-Tetrahydronaphthalene-1,7-diamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1,2,3,4-Tetrahydronaphthalene-1,7-diamine (also known as 7-amino-1-aminotetralin) is a critical chiral scaffold in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and melatonergic ligands.[1] Its characterization presents a unique spectroscopic challenge: distinguishing between an aliphatic amine (C1-position) and an aromatic amine (C7-position) within the same acquisition.[1]
This guide provides a validated protocol for the structural confirmation of this diamine, comparing its spectral performance against common precursors and regioisomers.[1] It prioritizes the "Self-Validating" method, ensuring that solvent selection and pulse sequences definitively assign the 1,2,4-trisubstituted aromatic system and the chiral benzylic center.[1]
Part 1: The Comparative Landscape
To ensure structural integrity, the 1H NMR profile of the target molecule must be benchmarked against its synthetic precursor (7-nitro-1-tetralone or 7-amino-1-tetralone) and its closest regioisomer (1,5-diamine).[1]
1. Target vs. Precursor (7-Amino-1-Tetralone)
The reduction of the ketone to the amine is the critical quality attribute.
-
Precursor Signal: The ketone forces the C2 protons to resonate downfield (~2.6–2.9 ppm) due to anisotropy.
-
Target Signal: In the 1,7-diamine, the C1 proton appears as a distinct benzylic methine multiplet (~3.7–3.9 ppm).[1] The C2 protons shift upfield (~1.6–1.9 ppm), confirming the loss of the carbonyl.[1]
2. Target vs. Regioisomer (1,5-Diamine)
Regioisomerism in the aromatic ring is the most common impurity in Friedel-Crafts based syntheses.
-
1,7-Diamine (Target): Possesses a 1,2,4-trisubstituted aromatic pattern.[1] You will observe one singlet-like signal (H8), one doublet (H5), and one doublet-of-doublets (H6).[1]
-
1,5-Diamine (Alternative): Possesses a 1,2,3-trisubstituted aromatic pattern.[1] This typically yields three adjacent protons with ortho-couplings (two doublets and a triplet-like t).[1]
3. Solvent Performance: CDCl₃ vs. DMSO-d₆
-
CDCl₃: Poor for this application.[1] The exchangeable amine protons often broaden into the baseline or merge with aliphatic multiplets, making integration unreliable.[1]
-
DMSO-d₆ (Recommended): Excellent resolution.[1] It slows proton exchange, resolving the aliphatic -NH₂ and aromatic -NH₂ as distinct signals, allowing for quantitative integration.[1]
Part 2: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : the specific steps taken (solvent choice, D₂O shake) provide the proof of structure without needing external reference standards.[1]
Reagents:
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of the diamine free base in 0.6 mL of DMSO-d₆. Ensure the solution is homogenous; filtering through a cotton plug is recommended to remove inorganic salts from reduction steps.[1]
-
Acquisition 1 (Standard): Run a standard proton scan (16 scans, d1=2.0s).[1]
-
Objective: Observe all protons, including the two distinct -NH₂ groups.[1]
-
-
Acquisition 2 (D₂O Shake - The Validation): Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-run the scan.
-
Objective: Confirm amine assignments.[1] The signals at ~4.8 ppm (Aromatic NH₂) and ~1.8 ppm (Aliphatic NH₂) must disappear or diminish significantly.
-
-
Processing: Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).
Part 3: Spectral Data & Assignment
The following data represents the diagnostic reference ranges for the 1,7-diamine in DMSO-d₆.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Type | Shift (ppm) | Multiplicity | Integration | Coupling (J) | Diagnostic Note |
| Ar-NH₂ | Amine | 4.60 – 4.90 | Broad s | 2H | - | Disappears with D₂O.[1] Aromatic amines are deshielded relative to aliphatic.[1] |
| H-8 | Aromatic | 6.80 – 6.95 | d (meta) | 1H | ~2.0 Hz | "Singlet-like" appearance due to small meta coupling.[1] Adjacent to C1. |
| H-6 | Aromatic | 6.35 – 6.45 | dd | 1H | 8.0, 2.0 Hz | Coupled to H5 (ortho) and H8 (meta).[1] |
| H-5 | Aromatic | 6.75 – 6.85 | d | 1H | 8.0 Hz | Ortho coupling only.[1] |
| H-1 | Benzylic | 3.70 – 3.85 | m | 1H | - | The chiral center.[1] Shift indicates amine attachment (vs. OH or H).[1] |
| Alk-NH₂ | Amine | 1.60 – 2.00 | Broad | 2H | - | Overlaps with alkyl region; confirmed by D₂O exchange.[1] |
| H-4 | Aliphatic | 2.50 – 2.65 | m | 2H | - | Benzylic protons (non-functionalized side).[1] |
| H-2/H-3 | Aliphatic | 1.40 – 1.90 | m | 4H | - | Complex multiplets.[1] |
Note: The chemical shift of H-1 is the primary indicator of the oxidation state.[1] If this signal is absent and the aliphatic region is simplified, the ketone (tetralone) is still present.[1]
Part 4: Structural Logic & Visualization
The following diagram illustrates the logical flow for assigning the 1,2,4-trisubstituted aromatic ring and distinguishing the two amine types.
Caption: Logical workflow for the structural validation of 1,2,3,4-tetrahydronaphthalene-1,7-diamine, highlighting critical decision points for regioisomer and oxidation state confirmation.
References
-
Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7]
-
BenchChem Technical Support. (2025). Comparative Analysis of 13C NMR Chemical Shifts: 1,2,3,4-Tetrahydronaphthalene-1,2-oxide and Related Derivatives. (Provides tetralin core shift data).
-
Faghihi, K., & Shabanian, M. (2009).[1] 1H-NMR spectrum of diamine derivatives. ResearchGate.[1] (Provides comparative spectral data for aromatic diamines).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for Tetralin and 1-Tetralone base shifts).
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. unn.edu.ng [unn.edu.ng]
A Comprehensive Guide to Elemental Analysis of Tetrahydronaphthalene Diamine Salts: Navigating Regulatory Standards and Analytical Methodologies
This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of tetrahydronaphthalene diamine salts, a class of compounds often used as precursors or active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, ensuring the safety and quality of such materials is paramount. This involves rigorous control of elemental impurities, which can originate from catalysts, raw materials, manufacturing equipment, or container closure systems.[1][2]
Modern pharmaceutical regulations have shifted from antiquated, non-specific colorimetric tests to highly sensitive and specific instrumental methods.[3][4] This guide will navigate the current regulatory landscape, compare state-of-the-art analytical techniques, and provide a detailed, validated experimental workflow to empower laboratories in their quality control and regulatory submission processes.
Part 1: The Global Regulatory Framework for Elemental Impurities
The control of elemental impurities is globally harmonized under the International Council for Harmonisation (ICH) Q3D guideline.[5] This guideline establishes a risk-based approach to control, focusing on the toxicological safety of the patient.[6] Regional pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), have aligned their standards with ICH Q3D.[4][7][8]
The ICH Q3D Risk-Based Approach
The core principle of ICH Q3D is not to test for every element in every batch, but to perform a comprehensive risk assessment to identify and control potential elemental impurities in the final drug product.[9][10] This assessment considers all potential sources, including the API (e.g., tetrahydronaphthalene diamine salts), excipients, manufacturing processes, and container systems.[11]
The guideline classifies 24 elemental impurities into three classes based on their toxicity and likelihood of occurrence in a drug product.[12]
-
Class 1: These elements (As, Cd, Hg, Pb) are human toxicants with limited or no use in pharmaceutical manufacturing. They are considered ubiquitous, and a risk assessment is required for all drug products.[11][13]
-
Class 2: These elements are generally considered route-dependent toxicants.
-
Class 2A elements (Co, Ni, V) have a higher probability of being found in drug products and require a risk assessment.[12]
-
Class 2B elements (e.g., Ag, Au, Pd, Pt, Ir, Os, Rh, Ru, Se, Tl) are less common but may be intentionally added during manufacturing (e.g., as catalysts) and must be assessed if they are used.[9][12]
-
-
Class 3: These elements (e.g., Ba, Cr, Cu, Li, Mo, Sb, Sn) have relatively low oral toxicity but may require consideration for parenteral or inhalation routes.[9]
Permitted Daily Exposure (PDE) Limits
For each classified element, ICH Q3D establishes a Permitted Daily Exposure (PDE) limit, which is the maximum acceptable intake of an element that is unlikely to cause adverse effects over a patient's lifetime.[5] These limits are route-specific, acknowledging that toxicity varies significantly with the mode of administration.[14][15]
Table 1: Selected Permitted Daily Exposure (PDE) Limits (μ g/day ) from ICH Q3D [12][16]
| Element | Class | Oral PDE (μ g/day ) | Parenteral PDE (μ g/day ) | Inhalation PDE (μ g/day ) |
| Lead (Pb) | 1 | 5 | 5 | 5 |
| Arsenic (As) | 1 | 15 | 15 | 2 |
| Cadmium (Cd) | 1 | 5 | 2 | 2 |
| Mercury (Hg) | 1 | 30 | 3 | 1 |
| Nickel (Ni) | 2A | 200 | 20 | 5 |
| Vanadium (V) | 2A | 100 | 10 | 1 |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
| Platinum (Pt) | 2B | 100 | 10 | 1 |
| Chromium (Cr) | 3 | 11000 | 1100 | 3 |
Alignment with USP and Ph. Eur.
-
USP General Chapters <232> and <233>: USP <232> specifies the elemental impurity limits, directly aligning with the ICH Q3D PDEs.[7][14] USP <233> outlines the analytical procedures, including sample preparation and requirements for method validation, such as accuracy, precision, and specificity.[7][17]
-
Ph. Eur. General Chapter 5.20: This chapter incorporates the principles of ICH Q3D, making it legally binding for medicinal products within its scope.[8][18] It works in conjunction with Chapter 2.4.20, which describes analytical procedures.[8]
Part 2: Comparative Analysis of Core Analytical Techniques
USP <233> and other guidelines recommend modern instrumental techniques for elemental analysis, with Inductively Coupled Plasma (ICP) methods being the most common.[19][20] The choice between ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) is a critical decision based on the specific analytical requirements.
The causality behind this choice is sensitivity. ICP-MS offers significantly lower detection limits, which are often necessary to meet the stringent PDE limits for highly toxic Class 1 and 2 elements, especially when dealing with large-dose drug products.[21] ICP-OES, while less sensitive, is a robust and cost-effective technique, perfectly suitable for less toxic Class 3 elements or when higher impurity concentrations are expected.[3][22]
Table 2: Objective Comparison of ICP-OES and ICP-MS
| Feature | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | An argon plasma excites atoms, causing them to emit light at characteristic wavelengths. The intensity of the light is proportional to the element's concentration.[20] | An argon plasma ionizes atoms. The ions are then separated by their mass-to-charge ratio in a mass spectrometer for detection and quantification.[23] |
| Sensitivity | Parts per billion (ppb, μg/L) range. Generally sufficient for many applications.[3] | Parts per trillion (ppt, ng/L) range. 100-10,000 times more sensitive than ICP-OES.[21] |
| Throughput | High. Rapid analysis of multiple elements simultaneously (typically 2-3 minutes per sample).[21] | High. Similar analysis speed to ICP-OES for multi-elemental analysis.[24] |
| Matrix Tolerance | Highly robust. Can handle samples with high levels of total dissolved solids (TDS), often up to 25%.[3] | More sensitive to high matrix loads, which can cause signal suppression and cone clogging. Dilution is often required.[25] |
| Interferences | Primarily spectral (overlapping emission lines), which can often be resolved with high-resolution optics.[19] | Primarily isobaric (isotopes of different elements with the same mass) and polyatomic (ions formed from the plasma gas, solvent, and matrix). Collision/reaction cells (CRC) are used to mitigate these.[26] |
| Cost | Lower initial instrument cost and generally lower running costs. | Higher initial instrument cost and maintenance expenses. |
| Best For | Analysis of less toxic elements (Class 3), raw materials with higher expected concentrations, and high-matrix samples. | Trace and ultra-trace analysis of highly toxic elements (Class 1, 2A, 2B), and any application requiring the lowest possible detection limits.[1][26] |
Part 3: Critical Methodologies for Tetrahydronaphthalene Diamine Salts
The chemical nature of tetrahydronaphthalene diamine salts—being organic and containing amine functionalities—dictates specific considerations for sample preparation. The primary goal is to quantitatively transfer the target elemental impurities from the complex organic matrix into a simple, clean aqueous solution for instrumental analysis, thereby preventing matrix-based interferences.
Workflow for Method Selection
The following diagram illustrates the decision-making process for preparing an organic salt sample for elemental analysis.
Caption: A validated workflow for elemental impurity analysis.
Conclusion
Controlling elemental impurities in pharmaceutical ingredients such as tetrahydronaphthalene diamine salts is a critical regulatory requirement mandated by ICH Q3D and enforced by pharmacopeias worldwide. A successful compliance strategy is built upon a foundation of risk assessment, selection of appropriate analytical technology, and robust, validated methodologies. While both ICP-OES and ICP-MS are powerful tools, the superior sensitivity of ICP-MS makes it indispensable for verifying compliance with the stringent limits set for the most toxic elements.
The cornerstone of accurate analysis is a comprehensive sample preparation strategy. For organic salts, microwave-assisted acid digestion is the most reliable method to ensure complete matrix destruction and eliminate potential interferences. By implementing the detailed, self-validating workflow described in this guide, researchers and drug development professionals can generate trustworthy, defensible data, ensuring product quality and patient safety while meeting global regulatory expectations.
References
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
-
Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <232> Elemental Impurities—Limits. Retrieved from [Link]
-
Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link]
-
Actlabs. (2025). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Retrieved from [Link]
-
QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). Retrieved from [Link]
-
Scribd. (n.d.). USP <232> Elemental Impurities Limits. Retrieved from [Link]
-
Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]
-
Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia activities on Elemental Impurities. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Jordi Labs. (n.d.). USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products. Retrieved from [Link]
-
Spectroscopy Online. (2011). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Agilent Technologies. (2017). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Elemental Impurities and the Corresponding Regulations. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021). Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q3D. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Retrieved from [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
-
Hindawi. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]
-
PubMed. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Retrieved from [Link]
-
ECA Academy. (2013). European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice!. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]
-
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
YouTube. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. Retrieved from [Link]
-
Analytik Jena. (n.d.). Ph. Eur. 5.20 Elemental Impurities. Retrieved from [Link]
-
ScienceDirect. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]
-
Scribd. (n.d.). Organic Salt Analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Elemental Impurity Analysis. Retrieved from [Link]
-
Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation for Elemental Analysis of Biological Samples in the Environment. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetralin. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]
Sources
- 1. eag.com [eag.com]
- 2. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 3. agilent.com [agilent.com]
- 4. USP <232> &<233> Elemental Impurities Regulations & Analytical Support [westpharma.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 7. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 8. edqm.eu [edqm.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 12. jordilabs.com [jordilabs.com]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. USP <232> - Analytik Jena [analytik-jena.com]
- 15. drugfuture.com [drugfuture.com]
- 16. analytik-jena.com [analytik-jena.com]
- 17. fda.gov [fda.gov]
- 18. Ph. Eur. 5.20 - Analytik Jena [analytik-jena.com]
- 19. analytik-jena.com [analytik-jena.com]
- 20. smithers.com [smithers.com]
- 21. pharmtech.com [pharmtech.com]
- 22. pharmtech.com [pharmtech.com]
- 23. pharmtech.com [pharmtech.com]
- 24. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spectroscopyonline.com [spectroscopyonline.com]
Chiral resolution methods for racemic 1,2,3,4-tetrahydronaphthalene-1,7-diamine
A Comparative Guide to Chiral Resolution Methods for Racemic 1,2,3,4-Tetrahydronaphthalene-1,7-diamine
For researchers and professionals in drug development, the efficient separation of enantiomers from a racemic mixture is a critical step in the synthesis of chiral drugs. The specific stereoisomer of a compound can determine its pharmacological activity, efficacy, and safety profile. This guide provides an in-depth comparison of established chiral resolution methods applicable to racemic 1,2,3,4-tetrahydronaphthalene-1,7-diamine, a key intermediate in the synthesis of various bioactive molecules. We will explore classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography, offering insights into the experimental design and expected outcomes for each technique.
Classical Resolution via Diastereomeric Salt Formation
The formation of diastereomeric salts is a robust and scalable method for resolving racemic amines.[1][2][3] This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][4] Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.[4][5]
Causality Behind Experimental Choices:
The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system. The ideal combination will result in a significant difference in the solubility of the two diastereomeric salts, allowing for the selective crystallization of one diastereomer while the other remains in solution.[5][6][7] Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[1][3] A screening process is often necessary to identify the optimal resolving agent and solvent.[2][6]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic 1,2,3,4-tetrahydronaphthalene-1,7-diamine in a suitable solvent (e.g., methanol, ethanol, or a mixture). Add one equivalent of the chosen chiral acid (e.g., L-(+)-tartaric acid) to the solution. Stir the mixture, gently heating if necessary, to ensure complete dissolution and salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if required, to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor. The purity of the isolated salt can be improved by recrystallization.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or NaHCO3) to neutralize the chiral acid and liberate the free enantiomerically enriched amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by forming a derivative with a chiral derivatizing agent and analyzing by standard chromatography.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Data Comparison: Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Yield (%) | d.e. of Salt (%) | e.e. of Amine (%) |
| L-(+)-Tartaric Acid | Methanol | 40 | 95 | >98 |
| (R)-(-)-Mandelic Acid | Ethanol | 35 | 92 | 95 |
| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | 45 | 98 | >99 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[1][8][9] For racemic amines, lipases are commonly employed to catalyze the enantioselective acylation of one enantiomer.[1] The resulting acylated amine can then be easily separated from the unreacted amine.
Causality Behind Experimental Choices:
The choice of enzyme, acylating agent, and solvent are critical for achieving high enantioselectivity and conversion.[10] Lipases, such as Candida antarctica lipase B (CALB), are often preferred due to their broad substrate scope and stability in organic solvents.[1] The acylating agent should be chosen to ensure a good reaction rate and to facilitate the separation of the product. The solvent should be non-polar to maintain the enzyme's activity.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Enzyme Immobilization: If not using a commercially available immobilized enzyme, immobilize the lipase on a suitable support (e.g., porous polymer beads) to facilitate its recovery and reuse.
-
Reaction Setup: In a flask, combine the racemic 1,2,3,4-tetrahydronaphthalene-1,7-diamine, the immobilized enzyme, and a non-polar organic solvent (e.g., toluene or hexane).
-
Acylation: Add the acylating agent (e.g., ethyl acetate or vinyl acetate) to the mixture. Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.[10]
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Separation: Separate the unreacted amine from the acylated amine by column chromatography or by an acid-base extraction.
-
Hydrolysis of the Amide (Optional): To recover the other enantiomer of the amine, the acylated product can be hydrolyzed under acidic or basic conditions.
-
Analysis: Determine the enantiomeric excess of both the resolved amine and the amine recovered from hydrolysis using chiral HPLC.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for chiral resolution by enzymatic kinetic resolution.
Data Comparison: Enzymatic Kinetic Resolution
| Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Amine (%) | e.e. of Product (%) |
| Candida antarctica Lipase B | Ethyl Acetate | Toluene | 50 | >99 | 98 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | 48 | 97 | 96 |
| Porcine Pancreatic Lipase | Isopropenyl Acetate | Diisopropyl Ether | 52 | 95 | 94 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers.[9][11] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Causality Behind Experimental Choices:
The key to successful chiral chromatographic resolution is the selection of the appropriate chiral stationary phase and mobile phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[11] The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve good resolution and reasonable analysis time. For preparative separations, supercritical fluid chromatography (SFC) is often preferred over high-performance liquid chromatography (HPLC) due to its higher efficiency and reduced solvent consumption.
Experimental Protocol: Preparative Chiral HPLC/SFC
-
Analytical Method Development: First, develop an analytical method using a chiral column to screen for a suitable chiral stationary phase and mobile phase that provides good separation of the enantiomers of 1,2,3,4-tetrahydronaphthalene-1,7-diamine.
-
Method Optimization: Optimize the mobile phase composition and flow rate to maximize resolution and minimize run time.
-
Scale-Up to Preparative Scale: Scale up the optimized analytical method to a preparative column with the same stationary phase. Adjust the flow rate and sample loading according to the column dimensions.
-
Sample Injection: Dissolve the racemic diamine in the mobile phase and inject it onto the preparative chiral column.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
-
Analysis: Confirm the enantiomeric purity of each fraction using the analytical chiral HPLC method.
Workflow for Chiral Chromatography
Caption: Workflow for chiral resolution by preparative chromatography.
Data Comparison: Chiral Chromatography
| Chiral Stationary Phase | Mobile Phase (Hexane/IPA) | Throughput ( g/day ) | e.e. of Enantiomer 1 (%) | e.e. of Enantiomer 2 (%) |
| Chiralcel OD-H | 90/10 | 5 | >99.5 | >99.5 |
| Chiralpak AD-H | 85/15 | 8 | >99.5 | >99.5 |
| Chiralpak IC | 95/5 | 6 | >99.0 | >99.0 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the scale of the preparative system.
Conclusion
The choice of a chiral resolution method for racemic 1,2,3,4-tetrahydronaphthalene-1,7-diamine depends on several factors, including the required scale of the separation, the desired level of enantiopurity, and the available resources.
-
Diastereomeric salt crystallization is a cost-effective and highly scalable method, making it suitable for large-scale production. However, it may require extensive screening to find the optimal conditions and the yield is theoretically limited to 50% for the desired enantiomer.
-
Enzymatic kinetic resolution offers high enantioselectivity under mild reaction conditions. While the theoretical yield for one enantiomer is also 50%, the unreacted enantiomer can be recovered with high purity. The enzyme can often be recycled, making it a green and potentially cost-effective option.
-
Chiral chromatography provides excellent separation and high enantiopurity for both enantiomers in a single process. While it is a powerful tool for both analytical and preparative scales, the cost of the chiral stationary phases and the consumption of solvents can be significant for large-scale applications.[2]
Ultimately, a thorough evaluation of each method through preliminary screening experiments is recommended to determine the most efficient and economical approach for the specific needs of your project.
References
- Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
- (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
- Gubicza, L., & Kelemen-Horváth, I. (n.d.). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed.
- Rachwalski, M., Vermue, N., & Rutjes, F. P. J. T. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry.
- (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- (2025). Technical Support Center: Separation of Branched Diamine Stereoisomers. Benchchem.
- (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
- (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
- (n.d.). Chiral resolution. Wikipedia.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Defensive Handling of 1,2,3,4-Tetrahydronaphthalene-1,7-diamine: A Senior Scientist's Protocol
Executive Summary & Hazard Profiling
The Core Directive: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine (CAS: 2217-40-5 or related derivatives) represents a convergence of two distinct hazard classes: aromatic amines and tetralin derivatives .
Handling this compound requires more than standard "lab safety."[1][2] It requires a containment mindset . As a researcher, you must assume this compound is a potent skin sensitizer and a potential mutagen until proven otherwise. The lipophilic tetralin core facilitates rapid dermal absorption, while the diamine functionality presents risks of methemoglobinemia and respiratory sensitization.
Critical Hazard Matrix:
| Hazard Domain | Specific Risk | Mechanism of Action |
|---|---|---|
| Dermal | High Absorption & Sensitization | Lipophilic tetralin ring aids transport across the stratum corneum; amines react with skin proteins (haptenization). |
| Respiratory | Sensitization & Toxicity | Inhalation of dust/aerosols can trigger irreversible allergic responses or systemic toxicity. |
| Chemical | Peroxidation & Oxidation | Tetralin derivatives can form explosive peroxides upon prolonged air exposure; amines oxidize rapidly (browning). |
The PPE Shield: A Layered Defense System
Standard nitrile gloves are insufficient for prolonged contact with aromatic amines. We utilize a "Time-to-Breakthrough" logic.
A. Hand Protection: The "Double-Shell" Protocol
For handling >100 mg or liquid solutions, you must use a laminate barrier. Nitrile degrades upon contact with aromatic amines, often without visible changes.
-
Inner Layer (The Shield): Silver Shield® / Norfoil (Laminate) .
-
Why: These provide >480 min breakthrough time for aromatics.[3]
-
Trade-off: Poor dexterity.
-
-
Outer Layer (The Grip): Disposable Nitrile (min 5 mil / 0.12 mm) .
-
Why: Provides grip, protects the inner glove from tears, and acts as a sacrificial layer against minor splashes.
-
Protocol: Change outer nitrile gloves immediately upon any visible splash.
-
B. Respiratory & Body Protection[1][2][4][5][6][7][8]
-
Primary Engineering Control: All open handling (weighing, transfers) MUST occur inside a certified Chemical Fume Hood.
-
Respiratory (If hood work is impossible): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. N95 masks offer zero protection against amine vapors.
-
Body: Tyvek® lab coat or sleeve protectors are required to bridge the gap between glove cuff and lab coat.
C. PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting PPE based on the physical state of the diamine. Note the escalation to laminate gloves for liquids.
Operational Protocol: Weighing & Synthesis
This protocol minimizes surface contamination and aerosol generation.
Step 1: The "Clean-Zone" Weighing Method
-
Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.
-
Static Control: Use an antistatic gun on the weighing boat and spatula. Aromatic amines can be "sticky" and static-prone.
-
Transfer:
-
Do not pour from the bottle.
-
Use a disposable spatula.
-
Recap the bottle immediately after transfer to prevent oxidation (browning).
-
-
Decontamination: Wipe the exterior of the stock bottle with a tissue dampened in dilute HCl (1M) followed by Ethanol before returning it to storage. Why: This neutralizes trace amines on the threads.
Step 2: Reaction Quenching & Cleanup
Aromatic amines are basic. Spills should not be wiped with water alone (which spreads the lipophilic compound).
-
Spill Response:
-
Cover with weak acid (Citric acid or 1M HCl) to protonate the amine (turning it into a water-soluble, less volatile salt).
-
Absorb with vermiculite or spill pads.
-
Do not use bleach (Sodium Hypochlorite) immediately, as it can form chloroamines (toxic gas). Use acid neutralization first.
-
Disposal & Waste Management
Crucial Rule: Never dispose of aromatic amines down the drain. They are toxic to aquatic life and persist in groundwater.
Waste Stream Segregation
| Waste Type | Container Labeling | Treatment Path |
| Solid Waste | "Hazardous: Toxic Solid (Aromatic Amine)" | High-Temperature Incineration |
| Liquid Waste | "Hazardous: Basic Organic (Amine)" | Fuel Blending / Incineration |
| Sharps/Glass | "Contaminated Sharps (Amine)" | Incineration (Do not autoclave) |
Disposal Workflow (Visualization)
Figure 2: Waste management lifecycle.[9] Acidification of liquids is a critical step to reduce volatility before storage.
References & Authority
The protocols above are derived from industrial hygiene standards for handling Category 1/2 Carcinogens and high-potency sensitizers.
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aromatic Amines). 29 CFR 1910.1003. Link
-
National Institutes of Health (NIH). Guidelines for the Laboratory Use of Chemical Carcinogens. PubChem Laboratory Safety. Link
-
Forsberg, K., et al. Quick Selection Guide to Chemical Protective Clothing. (Standard reference for permeation breakthrough times).
-
Sigma-Aldrich. Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene. (Parent compound hazard data). Link
Disclaimer: This guide constitutes professional advice based on chemical class properties. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.
Sources
- 1. international.skcinc.com [international.skcinc.com]
- 2. osha.com [osha.com]
- 3. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. 1,2,3,4-Tetrahydronaphthalene - Safety Data Sheet [chemicalbook.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
